Ethene;prop-2-enoic acid
Description
The exact mass of the compound 2-Propenoic acid, polymer with ethene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethene;prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.C2H4/c1-2-3(4)5;1-2/h2H,1H2,(H,4,5);1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZOMAXECYYXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98846-22-1, 9010-77-9, 330665-87-7 | |
| Record name | 2-Propenoic acid, polymer with ethene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98846-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acrylic acid-ethylene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acrylic acid-ethylene block copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330665-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70908347 | |
| Record name | Prop-2-enoic acid--ethene (1/1) | |
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Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless wax-like powder or pellets; [Sigma-Aldrich MSDS] | |
| Record name | Ethylene acrylic acid copolymer | |
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CAS No. |
9010-77-9, 103371-05-7 | |
| Record name | 2-Propenoic acid, polymer with ethene | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Prop-2-enoic acid--ethene (1/1) | |
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| Record name | 2-Propenoic acid, polymer with ethene | |
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Historical Context and Evolution of Research on Copolymers of Ethylene and Acrylic Acid
The development of ethylene-acrylic acid copolymers is rooted in the mid-20th-century expansion of polyolefin chemistry. Early research focused on modifying the properties of polyethylene (B3416737) to enhance its utility. The initial synthesis of EAA was achieved through high-pressure, free-radical polymerization, a method similar to that used for producing low-density polyethylene (LDPE). giiresearch.com Patents from the 1960s describe processes for creating random interpolymers of ethylene (B1197577) and acrylic acid under conditions of elevated temperature and pressure, using free-radical catalysts like peroxides. google.com These early copolymers typically contained between 2 and 30 weight percent of polymerized acrylic acid. google.com
A significant challenge in the early production was the corrosive nature of acrylic acid, which could damage standard carbon steel reactors. globenewswire.com This led to the development of indirect synthesis routes. One notable process involved first copolymerizing ethylene with an alkyl acrylate (B77674) (like methyl or ethyl acrylate) and then hydrolyzing or saponifying the resulting ester in a secondary step to produce the ethylene-acrylic acid copolymer or its salt. globenewswire.com
Over the decades, research has focused on refining the polymerization process to gain better control over the copolymer's structure and properties. Key advancements include the development of more sophisticated reactor designs and advanced polymerization techniques that allow for more consistent product characteristics and higher purity. uni-konstanz.de The evolution from basic, high-pressure radical processes to more controlled synthetic methods has been a central theme in the history of EAA copolymer research, enabling the production of a wide range of grades tailored to specific performance requirements.
Significance of Carboxylic Acid Functionality in Polymer Design and Performance Research
The incorporation of the carboxylic acid (–COOH) group, derived from the prop-2-enoic acid monomer, is the defining feature of EAA copolymers and the primary driver of their unique performance characteristics. This polar functional group fundamentally alters the non-polar nature of the polyethylene (B3416737) backbone, leading to several key property enhancements that are a major focus of polymer research.
Adhesion and Polarity: The carboxyl groups introduce polarity, which is responsible for the copolymer's excellent adhesion to a wide variety of polar substrates, including metals like aluminum foil, glass, paper, and other polymers. researchgate.netmdpi.comresearchgate.net This property is critical in applications such as multilayer packaging, where EAA serves as a "tie layer" to bond dissimilar materials, such as polyethylene to aluminum foil, which would otherwise not adhere. google.comuni-konstanz.deexxonmobilchemical.com Research has shown that increasing the acrylic acid content directly enhances adhesion to these polar surfaces. researchgate.netresearchgate.net
Ionomer Formation and Enhanced Toughness: The carboxylic acid groups are reactive sites that can be partially or fully neutralized with metal ions (e.g., sodium, zinc, magnesium) to form ionomers. honeywell.comnih.gov This creates ionic cross-links between polymer chains. honeywell.comacs.org These cross-links are thermally reversible; they provide the enhanced strength, stiffness, chemical resistance, and toughness of a cross-linked polymer at ambient temperatures, but they break down upon heating, allowing the material to be melt-processed like a conventional thermoplastic. honeywell.comnih.gov The hydrogen bonds that form between the carboxylic acid groups, even in the non-neutralized state, also act as physical cross-links, contributing to the material's toughness and mechanical strength. researchgate.netfactmr.com
Aqueous Dispersibility: The acid functionality allows EAA copolymers to be dispersed in water with the addition of a base, such as an alkali metal hydroxide (B78521) or a volatile amine. google.comprnewswire.com This creates stable, solvent-free aqueous dispersions that can be used for coatings and adhesives. researchgate.netresearchgate.netmdpi.com Upon drying, the water and volatile base evaporate, leaving a continuous, "clean" polymer film with excellent adhesion. researchgate.net
The relationship between the acrylic acid content and the resulting properties is a central topic of research, allowing for the precise design of polymers for specific applications.
Table 1: Influence of Acrylic Acid (AA) Content on EAA Copolymer Properties This is an interactive table. Click on headers to sort.
| Property | Effect of Increasing AA Content | Primary Mechanism | Relevant Application |
|---|---|---|---|
| Adhesion to Polar Substrates | Increases | Increased polarity and hydrogen bonding capability from –COOH groups. researchgate.netresearchgate.net | Lamination, Tie Layers, Metal Coating uni-konstanz.deexxonmobilchemical.com |
| Melting Point / Softening Point | Decreases | Disruption of polyethylene chain packing and reduced crystallinity. researchgate.netresearchgate.net | Low-Temperature Heat Sealing marketresearch.com |
| Crystallinity | Decreases | Steric hindrance from –COOH side groups prevents ordered chain alignment. researchgate.netfactmr.com | Flexible Films, Clarity Improvement researchgate.net |
| Toughness & Strength | Increases | Interchain hydrogen bonding between –COOH groups acts as physical cross-links. researchgate.netresearchgate.net | Durable Films, Impact Resistance researchgate.net |
| Flexibility | Generally Increases | Reduced crystallinity allows for greater chain mobility. researchgate.net | Flexible Packaging, Coatings acs.org |
| Chemical & Grease Resistance | Increases (especially in ionomer form) | Ionic cross-linking in ionomers restricts solvent penetration. honeywell.com | Food Packaging, Industrial Liners honeywell.com |
Scope and Research Trajectories Within Ethylene Acrylic Acid Copolymer Systems
Free-Radical Copolymerization Kinetics and Mechanism under High-Pressure Conditions
High-pressure free-radical polymerization is the conventional industrial method for producing ethylene-acrylic acid copolymers. uni-konstanz.de This process operates under demanding conditions of high temperature and pressure, which are necessary because ethylene is significantly less reactive towards free radicals than acrylic acid. acs.org The fundamental mechanism involves the initiation, propagation, termination, and chain-transfer reactions characteristic of free-radical polymerizations. semanticscholar.orgfujifilm.com
The process begins with the decomposition of an initiator, typically an organic peroxide, to generate free radicals. These radicals then react with monomer units (ethylene or acrylic acid) to initiate growing polymer chains. semanticscholar.org Propagation proceeds by the sequential addition of monomers to the radical chain end. Termination of the growing chains can occur through combination or disproportionation of two macroradicals. semanticscholar.org
A comprehensive mathematical model for the free-radical copolymerization of ethylene with comonomers like acrylic acid in high-pressure tubular reactors has been developed. This model incorporates a detailed kinetic mechanism to predict molecular and compositional properties, including molecular weight averages and branching frequencies. acs.org
Influence of Reaction Parameters on Copolymer Architecture
The architecture of ethylene-acrylic acid copolymers is highly dependent on the reaction parameters employed during high-pressure free-radical polymerization. Key parameters that can be manipulated to control the final polymer properties include temperature, pressure, and the use of chain transfer agents.
The incorporation of a comonomer like acrylic acid into the polyethylene (B3416737) chain generally leads to reduced crystallinity and stiffness. uc.edu The distribution of the acrylic acid units can be random or non-random, with non-random copolymers potentially containing more dimer species. semanticscholar.org Synthesizing the copolymers under conditions far from the phase boundary of the reaction mixture results in statistical (random) copolymers, while synthesis near the phase boundary can lead to non-statistical copolymers. semanticscholar.org
The molecular weight and its distribution are critical architectural features. A broader molecular weight distribution can be beneficial for properties like viscosity and sealing initiation temperature. epo.orggoogle.com The use of a chain transfer agent is a common strategy to control the molecular weight by terminating polymer chain propagation. epo.orggoogle.com Additionally, the pressure during polymerization influences the molecular weight, with higher pressures generally leading to higher molecular weights. semanticscholar.org The presence of long-chain and short-chain branches, a characteristic of polymers produced by free-radical polymerization, also defines the copolymer architecture. windows.net
Table 1: Influence of Reaction Parameters on EAA Copolymer Architecture
| Reaction Parameter | Effect on Copolymer Architecture |
|---|---|
| Temperature & Pressure | Affects monomer reactivity ratios, molecular weight, and branching. semanticscholar.orgresearchgate.net |
| Comonomer Concentration | Influences the degree of crystallinity and stiffness. uc.edu |
| Proximity to Phase Boundary | Determines the statistical or non-statistical distribution of acrylic acid units. semanticscholar.org |
| Chain Transfer Agents | Controls molecular weight and molecular weight distribution. epo.orggoogle.com |
Investigations into Chain-Transfer Reactions and Propagating Radical Behavior
Chain-transfer reactions are crucial in free-radical polymerization as they significantly impact the molecular weight and structure of the resulting polymer. fujifilm.com In the context of ethylene-acrylic acid copolymerization, a propagating radical can react with a chain-transfer agent, terminating the growing polymer chain and initiating a new one. semanticscholar.org This process is a key tool for controlling the final molecular weight distribution of the copolymer. epo.org
The behavior of propagating radicals in this system is complex. The reactivity ratios of ethylene and acrylic acid are quite different, with ethylene being less reactive. acs.org High pressures can alter the reactivity ratios of the monomers. uc.edu The propagating radical can add either an ethylene or an acrylic acid monomer, and the relative rates of these additions determine the copolymer composition. The presence of the carboxylic acid group in acrylic acid can also influence the radical's behavior through hydrogen bonding interactions, especially in aqueous solutions. acs.org Furthermore, chain transfer to the polymer itself can occur, leading to the formation of branched structures, which is a common feature in low-density polyethylene produced via free-radical polymerization. researchgate.net
Coordination Polymerization Approaches for Controlled Synthesis
Coordination polymerization, utilizing late transition metal catalysts, has emerged as a powerful alternative for synthesizing ethylene-acrylic acid copolymers. wikipedia.org This method offers the potential for greater control over the polymer's microstructure, molecular weight, and the incorporation of polar monomers compared to free-radical processes. uni-konstanz.deacs.org The key advantage lies in the catalyst's ability to tolerate the polar functional groups of monomers like acrylic acid, which can poison traditional early transition metal catalysts. acs.orguc.edu
The direct synthesis of EAA copolymers via insertion polymerization has been successfully demonstrated, yielding linear copolymers. uni-konstanz.deresearchgate.netcapes.gov.br This is a significant advancement as it avoids the high-pressure and high-temperature conditions of free-radical polymerization and allows for the creation of polymers with more defined structures. uni-konstanz.de
Design and Activity of Late Transition Metal Catalysts (e.g., Nickel, Palladium Phosphine Sulfonate Complexes)
A major focus in this field is the design and development of efficient late transition metal catalysts. Palladium and nickel complexes, particularly those with phosphine-sulfonate ligands, have proven to be highly effective. researchgate.netrsc.org These catalysts are capable of copolymerizing ethylene with a wide range of polar monomers, including acrylic acid. researchgate.netrsc.orgmdpi.com
The structure of the catalyst plays a critical role in its activity and the properties of the resulting polymer. For instance, the steric and electronic properties of the ligands can be tuned to control catalytic activity, thermal stability, and the molecular weight of the polyethylene produced. acs.org Bulky substituents on the phosphine-sulfonate ligands can lead to higher molecular weight polymers. acs.orgacs.org
Palladium phosphine-sulfonate catalysts are particularly noteworthy for their ability to produce highly linear copolymers of ethylene and acrylates. researchgate.netnih.gov They have demonstrated high activity and can incorporate a variety of challenging polar monomers. rsc.org Nickel-based phosphine-sulfonate catalysts are also highly active for ethylene polymerization and can copolymerize ethylene with certain polar monomers, often without the need for a cocatalyst. acs.orgrsc.org The choice of metal (Pd vs. Ni) can also influence the catalyst's performance, with palladium catalysts generally showing broader tolerance for polar monomers. researchgate.net
Table 2: Performance of Selected Late Transition Metal Catalysts in Ethylene-Acrylic Acid Copolymerization
| Catalyst Type | Metal | Key Features |
|---|---|---|
| Phosphine-Sulfonate | Palladium | High activity, produces linear copolymers, broad polar monomer tolerance. researchgate.netrsc.orgnih.gov |
| Phosphine-Sulfonate | Nickel | High activity, good thermal stability, can operate without a cocatalyst. acs.orgacs.orgrsc.org |
| α-Diimine | Palladium | Can copolymerize ethylene with polar monomers, but may be retarded by strong chelate formation. acs.orgmdpi.com |
| α-Diimine | Nickel | Can catalyze copolymerization with some polar monomers, often activated by a cocatalyst. acs.org |
Insertion Mechanism Studies in Ethylene-Acrylic Acid Copolymerization
The mechanism of monomer insertion is a key area of study for understanding and optimizing coordination polymerization. For phosphine-sulfonate palladium catalysts, it is proposed that the monomer coordinates to the metal center before being inserted into the growing polymer chain. mdpi.com The insertion of a polar monomer like acrylic acid can be challenging due to potential deactivation pathways. The acidic proton of the carboxylic acid could protonate and poison the catalyst, or the carboxylate group could coordinate strongly to the metal center, forming a stable chelate that inhibits further polymerization. researchgate.net
Despite these challenges, studies have shown that neutral palladium(II) phosphine-sulfonato catalysts are stable in the presence of carboxylic acids and can facilitate the direct copolymerization of ethylene and acrylic acid. uni-konstanz.de The insertion of an acrylic acid unit results in a polymer chain with the carboxylic acid group attached. Subsequent β-hydride elimination is a possible chain transfer pathway that can terminate the growing chain. uni-konstanz.de The mechanism involves the formation of a metal-alkyl intermediate which then undergoes insertion of either ethylene or the polar monomer. The relative rates of these insertion events, as well as the rate of chain transfer, determine the final copolymer composition and molecular weight. acs.org
Control over Monomer Incorporation and Molecular Weight Distribution
A significant advantage of coordination polymerization is the potential for precise control over monomer incorporation and molecular weight distribution. The incorporation of acrylic acid can be controlled by adjusting the reaction conditions, such as the concentration of the comonomer. uni-konstanz.de The structure of the catalyst ligand also has a profound effect. For example, decreasing the steric bulk of substituents in some palladium and nickel catalysts can lead to an increase in comonomer incorporation. researchgate.net
The molecular weight of the resulting copolymer is also heavily influenced by the catalyst design and reaction conditions. For instance, in some palladium systems, increasing the steric bulk of the ligand can lead to higher molecular weight polymers. mdpi.com The choice of metal also plays a role; phosphine-sulfonate nickel catalysts have been shown to produce very high molecular weight polyethylene. mdpi.com Furthermore, the molecular weight distribution can be very sensitive to parameters like polymerization temperature and ethylene pressure. rsc.org This level of control allows for the tailoring of copolymer properties for specific applications. googleapis.com
Olefin Metathesis Polymerization for Tailored Microstructures
Olefin metathesis polymerization has emerged as a powerful tool for synthesizing ethylene-acrylic acid (EAA) copolymers with precisely controlled microstructures. researchgate.netacs.org This control allows for the generation of unique polymer morphologies by dictating the distribution of carboxylic acid groups along the polymer backbone. researchgate.netacs.org Two primary modes of olefin metathesis, Acyclic Diene Metathesis (ADMET) and Ring-Opening Metathesis Polymerization (ROMP), have been successfully employed to create linear EAA copolymers with tailored properties. researchgate.netwindows.net These methods offer an alternative to traditional high-pressure free-radical polymerization, which typically results in highly branched products with limited control over the polymer architecture. researchgate.net
Acyclic Diene Metathesis (ADMET) for Precisely Placed Functional Groups
Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization that enables the synthesis of polyolefins with precisely spaced functional groups. This technique has been utilized to produce high molecular weight, high-strength EAA copolymers where pendant carboxylic acid groups are placed at regular intervals along the polymer backbone, for instance, at every 9th, 15th, and 21st carbon atom. researchgate.netacs.org The synthesis involves the use of ruthenium-based catalysts, such as Grubbs catalysts, which exhibit excellent functional group tolerance. windows.netnih.gov
The process typically involves the polymerization of an α,ω-diene monomer containing a protected carboxylic acid functionality. uni-konstanz.de Post-polymerization, the protecting groups are removed, often via hydrogenation, which also serves to saturate the internal olefin bonds created during the ADMET process, resulting in a strictly linear and functionalized polyethylene chain. researchgate.net The precise placement of the acid groups has a significant impact on the polymer's secondary structure, including its melting temperature and crystallinity. researchgate.netacs.org
Ring-Opening Metathesis Polymerization (ROMP) for Irregularly Distributed Functionality
Ring-Opening Metathesis Polymerization (ROMP) provides a route to EAA copolymers with a more random or irregular distribution of functional groups. researchgate.netacs.org This chain-growth polymerization method involves the use of cyclic olefin monomers containing carboxylic acid functionalities. researchgate.netwikipedia.org By copolymerizing these functionalized cyclic monomers with non-functionalized cyclic olefins, the concentration and distribution of the acid groups in the resulting linear polymer can be controlled. researchgate.netrsc.org
For example, 5-substituted cyclooctenes with side chains containing carboxylic acid or ester groups can be polymerized via ROMP to create EAA and its ester derivatives. researchgate.net The molar ratio of the substituted and unsubstituted cyclooctenes in the feed directly influences the incorporation of the functional groups in the final copolymer. researchgate.net Subsequent hydrogenation of the polymer backbone is necessary to obtain the final saturated EAA copolymer. researchgate.netwikipedia.org This approach offers a versatile platform for creating a diverse range of EAA materials with varying levels of functionality and, consequently, different physical and mechanical properties. researchgate.net
Investigations into Microstructural Control and Resultant Polymer Architecture
The ability to control the microstructure of EAA copolymers through ADMET and ROMP has profound effects on the resulting polymer architecture and properties. researchgate.net Research has demonstrated that the precise, regular spacing of carboxylic acid groups achieved through ADMET leads to distinct crystalline structures. researchgate.netacs.org X-ray scattering studies have shown that these precisely functionalized copolymers can form layered structures where the spacing is correlated to the distance between the acid groups along the all-trans polyethylene segments. researchgate.net
In contrast, the irregular distribution of functional groups from ROMP results in different morphologies. researchgate.net The polar carboxyl groups disrupt the regular packing of the linear backbone, hindering crystallization. researchgate.net This leads to lower crystallization and melting temperatures as the content of the side chains increases. researchgate.net However, the increased presence of polar groups can enhance the stiffness of the chain segments, leading to a higher glass transition temperature. researchgate.net The level of crystallinity is highly dependent on the concentration of the acid groups; highly functionalized copolymers can be completely amorphous, while those with lower acid content may exhibit semi-crystalline, polyethylene-like structures. researchgate.netacs.org
Table 1: Comparison of ADMET and ROMP for EAA Copolymer Synthesis
| Feature | Acyclic Diene Metathesis (ADMET) | Ring-Opening Metathesis Polymerization (ROMP) |
| Monomer Type | α,ω-dienes with functional groups researchgate.net | Cyclic olefins with functional groups researchgate.net |
| Polymerization Type | Step-growth caltech.edu | Chain-growth caltech.edu |
| Functional Group Distribution | Precise, regular spacing researchgate.net | Irregular, random distribution researchgate.net |
| Microstructural Control | High control over placement researchgate.net | Control over concentration researchgate.net |
| Resulting Crystallinity | Can form well-defined layered structures researchgate.net | Generally lower crystallinity, can be amorphous researchgate.net |
| Post-Polymerization Step | Hydrogenation to saturate backbone researchgate.net | Hydrogenation to saturate backbone researchgate.net |
Green Chemistry Approaches and Sustainable Synthesis Pathways
In response to growing environmental concerns and the desire to reduce reliance on fossil fuels, significant research efforts are being directed towards developing greener and more sustainable methods for producing EAA copolymers. fau.eu These approaches focus on utilizing bio-based feedstocks and improving the efficiency of the synthesis process through innovations in catalysis and reactor design. globenewswire.combusinesswire.com
Research into Bio-based Feedstocks for EAA Copolymer Production
The production of both ethylene and acrylic acid from renewable resources is a key focus of green chemistry initiatives. fau.eugpca.org.ae Bio-ethylene can be produced through the dehydration of bio-ethanol, which is readily obtained from the fermentation of sugars and starches from feedstocks like sugarcane and corn. gpca.org.aeieabioenergy.comiea-etsap.org This bio-ethylene is chemically identical to its petroleum-derived counterpart, allowing it to be used in existing polymerization processes. iea-etsap.org
Similarly, bio-based acrylic acid can be synthesized from renewable resources. One promising route involves the fermentation of carbohydrates to produce lactic acid, which is then catalytically dehydrated to yield acrylic acid. fau.euiip.res.in Another approach starts from furfural, a biomass-derived platform chemical, which can be converted to acrylic acid through a series of environmentally benign reactions. d-nb.info The use of these bio-based monomers offers a pathway to EAA copolymers with a reduced carbon footprint. braskem.com.br
Innovations in Catalyst Technology and Reactor Design for Enhanced Efficiency
Innovations in catalyst technology are crucial for improving the efficiency and sustainability of EAA copolymer production. globenewswire.combusinesswire.com For direct copolymerization of ethylene and acrylic acid, palladium(II) phosphinesulfonato catalysts have shown promise due to their stability in the presence of carboxylic acid groups. uni-konstanz.deresearchgate.net The development of more active and robust catalysts, including nickel-based systems, is an ongoing area of research aimed at enabling polymerization at higher temperatures and improving process efficiency for industrial applications. nih.govmdpi.com
Table 2: Bio-based Feedstocks for EAA Monomers
| Monomer | Bio-based Feedstock | Production Route |
| Ethylene | Sugarcane, Corn gpca.org.aecoherentmarketinsights.com | Fermentation to bio-ethanol, followed by dehydration ieabioenergy.comiea-etsap.org |
| Acrylic Acid | Carbohydrates (sugar, starch) fau.eu | Fermentation to lactic acid, followed by catalytic dehydration fau.euiip.res.in |
| Furfural (from biomass) d-nb.info | Sequential photochemical and catalytic oxidations d-nb.info |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques are indispensable for identifying and quantifying the specific functional groups within the EAA copolymer structure, confirming its chemical identity and providing information on intermolecular interactions.
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for the structural confirmation of EAA copolymers. The technique identifies characteristic vibrations of molecular bonds, providing a chemical fingerprint of the material. The FT-IR spectrum of an EAA copolymer distinctly shows absorption bands corresponding to both its polyethylene backbone and the acrylic acid functional groups. researchgate.net
Key characteristic absorption bands for EAA copolymers include:
C-H Stretching: Strong bands appearing around 2907 cm⁻¹ and 2850 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of C-H bonds in the methylene (B1212753) (-CH₂-) groups of the ethylene backbone. researchgate.net
Carbonyl (C=O) Stretching: A prominent absorption peak is observed in the region of 1700-1735 cm⁻¹. A peak around 1704 cm⁻¹ is indicative of hydrogen-bonded carboxylic acid dimers (-COOH···HOOC-), a common feature in EAA copolymers where acid groups interact. uni-konstanz.de In contrast, the signal for free, non-hydrogen-bonded carboxylic acids would appear at a higher wavenumber, around 1750 cm⁻¹. uni-konstanz.de
C-O Stretching and O-H Bending: These vibrations, associated with the carboxylic acid group, can also be identified in the fingerprint region of the spectrum.
The presence and relative intensity of these peaks confirm the successful incorporation of acrylic acid into the polyethylene chain. researchgate.net Furthermore, FT-IR can be used to analyze the distribution of comonomers along the polymer chain, distinguishing between random and blocky copolymer structures by examining the percentage of adjacent acid groups. google.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Reference |
|---|---|---|---|
| ~2907, ~2850 | C-H Asymmetric & Symmetric Stretching | Methylene (-CH₂-) groups in polyethylene backbone | researchgate.net |
| ~1704 | C=O Stretching | Hydrogen-bonded carboxylic acid dimer (-COOH) | uni-konstanz.de |
| ~1557 | COO⁻ Asymmetric Stretching | Carboxylate anion (in ionomers/neutralized EAA) | uni-konstanz.de |
| ~1467 | CH₂ Bending (Scissoring) | Methylene (-CH₂-) groups in polyethylene backbone | uni-konstanz.de |
| ~720 | CH₂ Rocking | Crystalline phase of polyethylene backbone | uni-konstanz.de |
Raman Spectroscopy for Component Characterization in Blends
Raman spectroscopy serves as a complementary technique to FT-IR, offering distinct advantages for analyzing EAA copolymers, particularly within polymer blends. researchgate.net While FT-IR is highly sensitive to polar functional groups like carbonyls, Raman spectroscopy excels in detecting vibrations of non-polar bonds, such as the carbon-carbon backbone of polyethylene. metrohm.com This makes it highly effective for characterizing the individual components in multi-material systems, such as recycled films containing polyethylene and polyamides. researchgate.net
In the analysis of EAA, Raman spectra will prominently feature bands related to the polyethylene segments. Key Raman shifts for EAA copolymers include those for C-C stretching and CH₂ twisting and wagging modes. The technique is sensitive to molecular structure and conformation, allowing for the differentiation of EAA from other polymers like LDPE, LLDPE, and EVOH in complex mixtures. researchgate.netmetrohm.com Because water is a weak Raman scatterer, this technique is also well-suited for analyzing aqueous dispersions of EAA or samples with moisture content, which can be challenging for FT-IR. metrohm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Architectural Details
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the polymer architecture, including monomer sequence, branching, and end-group functionality. iupac.org High-temperature ¹H and ¹³C NMR are typically employed for analyzing EAA copolymers. uni-konstanz.de
Elucidation of Monomer Sequence Distribution and Branching
¹³C NMR spectroscopy is particularly sensitive to the local chemical environment of each carbon atom, making it ideal for determining the monomer sequence distribution in EAA. scispace.com By analyzing the chemical shifts of the carbonyl and methylene carbons, it is possible to quantify dyad and triad (B1167595) sequences, revealing whether the acrylic acid units are incorporated randomly, alternately, or in blocks along the polyethylene chain. uni-konstanz.descispace.com
For instance, characteristic ¹³C resonances for methylene units in the α- and β-positions relative to an incorporated acrylic acid unit appear at distinct chemical shifts (e.g., 32.6 and 27.8 ppm, respectively). uni-konstanz.de These signals provide direct evidence of the copolymeric nature of the material, as opposed to a simple blend of homopolymers. uni-konstanz.de
Furthermore, NMR analysis can quantify the degree of branching in the polyethylene backbone. Signals corresponding to methyl branches, which can arise from backbiting reactions during high-pressure polymerization, can be identified and their frequency (e.g., branches per 1000 carbon atoms) can be calculated. uni-konstanz.desemanticscholar.org Studies have shown that EAA copolymers produced by certain catalytic methods are essentially linear, with very low branching densities. uni-konstanz.de
Characterization of End-Group Functionality
The nature of the polymer chain ends is crucial as it can influence reactivity, stability, and processing behavior. ¹H and ¹³C NMR spectroscopy can identify and quantify the various end-groups present in EAA copolymers. iupac.orgresearchgate.net
Chain transfer reactions during polymerization can lead to the formation of different unsaturated end-groups. uni-konstanz.de For example, β-hydride elimination can result in both ethylene-based (vinyl) and acrylic acid-based unsaturated chain ends. uni-konstanz.de High-resolution NMR can distinguish between these different types of end-groups, and their relative concentrations can be determined from the integration of their respective signals. uni-konstanz.de In some catalytically synthesized EAA copolymers, a nearly 1:1 ratio of acrylic acid-based to ethylene-based end groups has been observed. uni-konstanz.de This detailed end-group analysis provides valuable insights into the polymerization mechanisms at play.
Thermal Analysis Methodologies for Phase Behavior Research
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for investigating the phase behavior, thermal stability, and crystallinity of EAA copolymers. uni-konstanz.deresearchgate.netsemanticscholar.orgresearchgate.netchalmers.se
The thermal properties of EAA are strongly dependent on the acrylic acid (AA) content. chalmers.se The incorporation of polar AA groups disrupts the regular packing of the polyethylene chains, leading to a decrease in crystallinity and melting point (Tm) as the AA content increases. chalmers.se
DSC is used to measure the heat flow associated with thermal transitions. A typical DSC thermogram for a semi-crystalline EAA copolymer shows endothermic peaks corresponding to the melting of crystalline domains. Often, a dual melting behavior is observed. princeton.edutandfonline.com A primary, higher-temperature melting peak (around 90°C) is attributed to the melting of thicker, more stable primary polyethylene crystals, while a lower-temperature peak (around 45-60°C) corresponds to the melting of thinner, secondary crystallites that may form during storage or upon cooling. chalmers.setandfonline.com The intensity of a β-relaxation observed below the glass transition temperature can increase with higher acrylic acid content, which is attributed to the formation of acrylic acid dimer segments. semanticscholar.org
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and degradation. For EAA copolymers, TGA can show the onset of thermal degradation, which might be influenced by the melting of the copolymer itself. e-tarjome.com The thermal stability of EAA can be improved in certain composites, for example, when blended with ionomers or nanoparticles. researchgate.nettandfonline.com
| Property | Effect of Increasing AA Content | Analytical Technique | Reference |
|---|---|---|---|
| Crystallinity | Decreases | DSC | uni-konstanz.dechalmers.se |
| Melting Temperature (Tm) | Decreases | DSC | uni-konstanz.dechalmers.se |
| Glass Transition Temperature (Tg) | Increases | DSC/DMA | princeton.edu |
| Crystallization Rate | Decreases | DSC | researchgate.net |
Differential Scanning Calorimetry (DSC) for Investigating Thermal Transitions and Crystallization Kinetics
Differential Scanning Calorimetry (DSC) is a pivotal thermal analysis technique for characterizing ethylene-acrylic acid (EAA) copolymers, providing insights into their thermal transitions and crystallization behavior. DSC studies reveal that EAA copolymers and their ionomers often exhibit multiple endothermic peaks. mdpi.com These peaks correspond to the melting of different crystalline structures within the polymer. For instance, a low-temperature endotherm is often attributed to the melting of thin, secondary polyethylene crystallites that form during cold crystallization, while a higher temperature peak corresponds to the primary, thicker crystalline lamellae. chalmers.se The presence and characteristics of these peaks are influenced by factors such as the acrylic acid (AA) content and the degree of neutralization in the case of ionomers. mdpi.comchalmers.se
The AA content directly impacts the crystalline properties of the copolymer. An increase in AA content leads to a reduction in both the crystallinity and the melting point of the polymer. chalmers.se This is because the hydrogen bonding between the carboxylic acid groups interferes with the crystallization of the polyethylene segments, resulting in the formation of thinner crystalline lamellas. chalmers.se In ionomers, where the carboxylic acid groups are partially neutralized with metal cations like sodium or zinc, the thermal behavior becomes more complex. While the melting point of the primary polyethylene crystals may not be significantly affected by the type of cation, the melting enthalpy can vary, suggesting that the presence of certain ions can influence crystallite growth. mdpi.com
DSC data from various studies on EAA and its blends are summarized below:
| Material | Melting Temperature (T_m) (°C) | Crystallization Temperature (T_c) (°C) | Observations |
| EAA (9.7 wt% AA) | 106.4 | - | Pure EAA used as a matrix in TPVs. expresspolymlett.com |
| EAA/CR TPV (60/40) | 90.60 | 80.19 | Melting and crystallization temperatures are lower than pure EAA. expresspolymlett.com |
| EAA1 (highest acid content) | 101.1 | - | Showed two separate melting transitions in blends. chula.ac.th |
| EAA/Peanut Oil | - | - | Peanut oil facilitated homogeneous nucleation, leading to a higher melting peak. akjournals.com |
| pEAA15/additive blends | - | - | Showed lower thermal transitions around 7-10 °C not present in the second heat cycle. rsc.org |
| EAA Ionomer (Zn neutralized) | ~90 | ~50 (T_i) | Exhibits two distinct endothermic peaks. mdpi.com |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of ethylene-acrylic acid (EAA) copolymers by monitoring their weight loss as a function of temperature. TGA provides critical data on the onset of degradation, the temperatures of maximum decomposition rates, and the amount of residual char at high temperatures.
For EAA copolymers and their ionomers, TGA curves typically show multi-stage decomposition processes. mdpi.com The thermal stability can be influenced by the acrylic acid content and the presence of ionic groups. For instance, studies on poly(ethylene-co-methacrylic acid) (EMAA), a closely related copolymer, and its sodium ionomer show that the ionomer can have a greater residue at high temperatures due to the presence of sodium carboxylate functions, which may form sodium carbonate. mdpi.com The onset of thermal degradation for modified cellulose (B213188) nanocrystals (CNC) in EAA composites was found to increase by nearly 100°C compared to unmodified CNC, indicating improved thermal stability due to chemical modification. chalmers.se
In blends of EAA with other polymers or materials, TGA can reveal information about miscibility and interfacial interactions. For example, in blends of thermoplastic starch (TPS) and EMAA, TGA shows two primary weight losses, indicating that the components are largely immiscible. mdpi.com However, a small weight loss at an intermediate temperature suggests specific interactions at the interface between the two phases. mdpi.com The thermal degradation of EAA itself has been studied, with findings indicating that at temperatures around 275°C, anhydride (B1165640) formation can occur, which can affect the polymer's stability. lubrizol.com
The table below presents TGA data for EAA and related materials from various studies.
| Material | Onset Degradation Temperature (°C) | Temperature of Maximum Decomposition (°C) | Residue (%) | Observations |
| EMAA | ~400 | 449 | ~1 | Multistage decomposition. mdpi.com |
| EMAA-54Na (Ionomer) | ~400 | 456 | ~6 | Higher residue due to sodium carbonate formation. mdpi.com |
| TPS/EMAA Blends | - | - | - | Two main weight losses indicate immiscibility. mdpi.com |
| Styrene-acrylic acid salt copolymers | ~350 | 450 | - | Main decomposition range. ijcce.ac.ir |
| PLA-b-PHSu (80/20) | ~180-200 | ~390 (PLA), ~432 (PHSu) | - | Copolymers decompose via β-hydrogen bond scission. mdpi.com |
X-ray Scattering Techniques for Crystalline and Supramolecular Structures
Wide-Angle X-ray Scattering (WAXS) for Crystalline Morphology
Wide-Angle X-ray Scattering (WAXS) is an essential technique for probing the crystalline structure of ethylene-acrylic acid (EAA) copolymers. WAXS patterns provide detailed information about the crystal lattice, allowing for the identification of crystalline phases, determination of crystallinity, and analysis of crystal orientation.
In semi-crystalline EAA copolymers and their ionomers, the polyethylene segments typically crystallize into an orthorhombic lattice, similar to that of polyethylene itself. mdpi.commdpi.com WAXS patterns of EAA often show distinct diffraction peaks corresponding to the (110) and (200) crystal planes of this orthorhombic structure. mdpi.commdpi.com However, depending on the thermal history and composition, other crystalline forms, such as monoclinic crystals, can also be present. mdpi.com In-situ WAXS studies have revealed temperature-dependent transitions where monoclinic crystals melt and recrystallize into the more stable orthorhombic form upon heating. mdpi.com
Furthermore, WAXS can be used to study the orientation of crystals, which is particularly relevant for processed films. For instance, in blown films of PE/EMAA blends, WAXS patterns can show the evolution from randomly distributed lamellae to highly oriented crystals as processing parameters like the take-up ratio are varied. mdpi.com The degree of crystallinity (Xc) can be quantified from WAXS data by separating the crystalline scattering intensity from the total scattered intensity. chula.ac.th
| Sample | Observed Crystalline Planes | Key Findings from WAXS |
| EAA/CR TPVs | (110) | Intensity of the crystal diffraction peak increases with increasing EAA content. expresspolymlett.com |
| PE/EMAA Blown Films | (110), (200) | Crystal orientation increases with a higher take-up ratio during film blowing. mdpi.com |
| EAA Ionomers (Zn, Na) | Orthorhombic and Monoclinic | Monoclinic crystals melt and recrystallize into orthorhombic form upon heating. mdpi.com |
| Comb-like Polyacrylate Copolymers | Single diffraction peak | Crystal size (L_110) increases with an increasing fraction of crystallizable side chains. nih.gov |
Small-Angle X-ray Scattering (SAXS) for Domain Structures (e.g., ionic clusters)
Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the nanoscale structure of ethylene-acrylic acid (EAA) copolymers and particularly their ionomers. It provides information on larger-scale structures, such as the lamellar arrangement of crystals and, crucially, the ionic aggregates or "clusters" that form in ionomers.
In EAA ionomers, the nonpolar polyethylene backbone and the polar, neutralized acid groups are incompatible, leading to microphase separation. The ionic groups aggregate to form nanoscale domains, often referred to as ionic clusters. SAXS patterns of these ionomers typically exhibit a characteristic "ionomer peak" at a specific scattering vector (q) range, which is direct evidence of these ionic clusters. mdpi.comresearchgate.net The position of this peak can be used to determine the average distance between the clusters. The Eisenberg–Hird–Moore (EHM) model is often used to describe this tripartite microstructure, consisting of a polyethylene crystalline phase, an amorphous polyethylene phase, and the phase of ionic clusters. acs.org
Studies have shown that the ionic core of these aggregates can be spherical, with radii on the order of a few angstroms, and are surrounded by a shell of polymer chains. acs.org The size and concentration of these clusters depend on factors like the type of metal cation and the degree of neutralization. acs.orgrsc.org For example, SAXS analysis of linseed oil-based ionomers with zinc or lead showed that the radii of ionic clusters were in the range of 1.21–1.45 Å. rsc.org
In addition to the ionomer peak, SAXS patterns of semi-crystalline EAA copolymers also show a scattering peak at lower q values, which corresponds to the long period of the lamellar crystalline structure. researchgate.net The long period, which is the sum of the thicknesses of the crystalline and amorphous layers, can be calculated from the position of this peak. mdpi.com In-situ SAXS experiments have revealed that during heating, the ionic aggregates can expand as the surrounding polyethylene crystals melt, indicating that the crystals normally compress the aggregates. mdpi.com
| Sample | SAXS Feature | Structural Information |
| EAA Ionomers (Na neutralized) | Ionomer peak | Ionic core of the aggregate is a sphere with a radius of ≈6 Å. acs.org |
| EAA Ionomers (Zn, Na) | Ionomer peak and lamellar peak | Ionic aggregates expand as polyethylene crystals melt during heating. mdpi.com |
| EAA Ionomers (varied neutralization) | Ionomer peak and lamellar peak | The long period of the lamellar structure decreases with increasing neutralization. researchgate.net |
| Linseed oil-based ionomers (Zn, Pb) | Ionomer peak | Radii of ionic clusters are in the range of 1.21–1.45 Å. rsc.org |
Microscopic Techniques for Morphology and Interface Studies
Scanning Electron Microscopy (SEM) for Surface and Composite Morphology
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface and internal morphology of ethylene-acrylic acid (EAA) copolymers and their composites at the micro-scale. It provides direct evidence of phase structures, dispersion of fillers, and interfacial characteristics.
In EAA-based composites and blends, SEM is frequently used to assess the morphology of the dispersed phase. For instance, in thermoplastic vulcanizates (TPVs) made from EAA and chloroprene (B89495) rubber (CR), SEM images of etched surfaces can clearly show the vulcanized CR particles dispersed within the EAA matrix. expresspolymlett.com The size and distribution of these rubber domains, which can be in the range of 3-8 μm, are critical to the material's properties. expresspolymlett.com Similarly, in blends of EAA with thermoplastic starch (TPS), SEM reveals a two-phase domain morphology, confirming the immiscibility suggested by thermal analysis. mdpi.comnih.gov
SEM is also crucial for studying the morphology of EAA composites reinforced with fillers. In composites with kenaf fiber, SEM examination of fractured surfaces reveals information about the fiber-matrix interface and toughening mechanisms like fiber pull-out and debonding. malaysianjournalofmicroscopy.org For composites containing nano-fillers like cellulose nanofibrils (CNF) or carbon black (CB), SEM can be used to observe the dispersion of these particles within the EAA matrix. chalmers.secambridge.org For example, in a ternary blend of polypropylene (B1209903) (PP), poly(methyl methacrylate) (PMMA), and EAA, SEM combined with staining techniques can elucidate a tri-continuous structure where the EAA phase, containing the CB, locates at the PP/PMMA interface. cambridge.org
The morphology of EAA itself when processed, for example, by flame spraying, can also be examined. SEM images of single splats of EAA deposited on a substrate reveal their shape and integrity, which are fundamental to understanding the formation of thermal spray coatings. mdpi.com
| Material System | Morphological Feature | SEM Findings |
| EAA/Chloroprene Rubber (CR) TPVs | Sea-island structure | Vulcanized CR particles with an average diameter of 3-8 μm are dispersed in the EAA matrix. expresspolymlett.com |
| PLA/Kenaf Fiber/EAA Composites | Fiber-matrix interface | Formation of a flexible interface around the fiber; evidence of fiber debonding and pull-out. malaysianjournalofmicroscopy.org |
| TPS/EMAA Blends | Two-phase domain | A phase inversion is observed at around 80 wt% TPS. mdpi.comnih.gov |
| PP/PMMA/EAA/Carbon Black Blends | Tri-continuous structure | The EAA phase, containing the carbon black, is located at the interface of the PP and PMMA phases. cambridge.org |
| PE-g-AAc/EVA/CaCO3 Composites | Filler dispersion | Grafting acrylic acid onto PE improves the adhesion and dispersion of CaCO3 in the EVA blend. ubd.edu.bn |
Transmission Electron Microscopy (TEM) for Nanoscale Dispersion and Interfacial Structures
Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the nanoscale morphology of Ethylene-Acrylic Acid (EAA) copolymers, particularly in blends and composites. It provides direct evidence of the dispersion of secondary phases and the nature of interfacial regions, which are critical to the material's bulk properties.
In composites, TEM analysis reveals the distribution and orientation of fillers within the EAA matrix. For instance, studies on EAA random copolymers filled with layered double hydroxide (B78521) (LDH) have used TEM to show that the LDH nanoplates orient themselves within the acrylic acid chain segments. researchgate.net Similarly, when EAA is used as a dispersant for cellulose nanofibers in other polymer matrices like polylactic acid (PLA), TEM can assess the uniformity of the nanofiber dispersion. ncsu.edu Images often show that while some nanofibers are well-dispersed, others may form aggregates, indicating areas where dispersion could be improved. ncsu.edu
At the interface between EAA and other polymers or materials, TEM provides crucial insights into adhesion and compatibility. In laminated structures, such as those involving EAA and Cr-coated steel, TEM combined with energy-dispersive X-ray spectroscopy (EDX) can analyze interfacial phases and their chemical compositions, revealing the mechanisms of bonding. acs.org For polymer blends, such as High-Density Polyethylene (HDPE) and Poly(ethylene terephthalate) (PET) compatibilized with an EAA ionomer (Surlyn), TEM images of microtomed thin sections can distinguish the different polymer phases. rsc.org The morphology at the interface, whether sharp or diffuse, indicates the degree of interfacial adhesion; a smoother transition between phases suggests better compatibilization and reduced chain pull-out. rsc.org Furthermore, investigations into precisely sequenced EAA zinc ionomers have employed Scanning Transmission Electron Microscopy (STEM), a high-resolution variant of TEM, to study the size, shape, and distribution of ionic aggregates within the polymer matrix. nih.govacs.org
Atomic Force Microscopy (AFM) for Surface Topography and Phase Separation
Atomic Force Microscopy (AFM) is a powerful surface-sensitive technique used to characterize EAA copolymers on the nanometer scale. It provides quantitative data on surface topography and qualitative information about the phase-separated morphology. AFM operates in several modes, with tapping mode being commonly used to generate a topographic (height) image and a phase image simultaneously. researchgate.net
The height image provides a three-dimensional map of the surface, allowing for the quantification of surface roughness. For example, in blown films of polyethylene/EAA blends, AFM has been used to show that surface roughness increases with a higher take-up ratio (TUR) during processing. scienceopen.commdpi.com This is attributed to the formation of more irregular, stacked domains on the film surface. scienceopen.commdpi.com
| Take-Up Ratio (TUR) | Surface Roughness (Ra, nm) | Observation |
|---|---|---|
| 5 | ~20 | Relatively smooth surface with some domains. |
| 15 | ~30 | Increased appearance of irregular domains. |
| 30 | ~43 | Abrupt increase in roughness with highly irregular stacked domains. |
| 45 | ~48 | Surface morphology continues to be highly irregular. |
This table is based on findings from studies on polyethylene/ethylene methacrylic acid (PE/EMAA) copolymer blend films, where increasing the processing parameter TUR resulted in monotonically increased surface roughness. scienceopen.commdpi.com
Chromatographic Methods for Molecular Weight and Composition Analysis
Chromatographic techniques are essential for separating and analyzing the components of complex polymer systems like EAA copolymers. These methods provide critical information on the distribution of molecular weights and chemical compositions, which fundamentally govern the material's physical and mechanical properties.
Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight distribution (MWD) of polymers. acs.org The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules that can penetrate the pores of the stationary phase packing material. acs.org
For olefin-based polymers like EAA, high-temperature SEC is often necessary, especially for samples with high ethylene content that are insoluble in common SEC solvents like tetrahydrofuran (B95107) (THF) at room temperature. semanticscholar.orggoogle.com The analysis yields several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the Z-average molecular weight (Mz). The ratio of these averages provides the polydispersity index (PDI or Ð = Mw/Mn), which describes the breadth of the molecular weight distribution. mdpi.comepo.org A higher PDI indicates a broader distribution of chain lengths. For certain EAA copolymers, the PDI can range from 3.5 to 8, while the Mw may fall between 10,000 and 60,000 g/mol . epo.org
| Copolymer Sample | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (Ð = Mw/Mn) |
|---|---|---|---|
| EAA Copolymer A | 12,000 | 36,000 | 3.0 |
| EAA Copolymer B | 15,000 | 67,500 | 4.5 |
| HPAM-MM-H₂O | 3,210,000 | 4,110,000 | 1.28 |
| HPAM-H₂O | 2,610,000 | 3,570,000 | 1.37 |
This table presents representative data for EAA copolymers and other acrylic copolymers (HPAM) to illustrate typical values obtained from SEC analysis. mdpi.comepo.orgresearchgate.net
Inverse Gas Chromatography (IGC) for Surface Energy and Acid-Base Character
Inverse Gas Chromatography (IGC) is a unique gas-phase technique used to characterize the surface properties of solid materials, including polymers like EAA. In IGC, the material to be studied is packed into a column, and known probe molecules are injected with a carrier gas. researchgate.net By measuring the retention time of these probes, one can calculate various thermodynamic parameters related to the surface.
A key application of IGC is the determination of surface energy. The dispersive component of the surface free energy (γsd) is determined by measuring the retention times of a series of n-alkane probes. atascientific.com.au This value represents the contribution of London dispersion forces to the total surface energy. Furthermore, by using polar probes, one can quantify the specific (acid-base) interactions of the surface. The parameters Ka and Kb are calculated to represent the Lewis acidic and Lewis basic character of the polymer surface, respectively. researchgate.net For EAA copolymers and related grafted polymers, IGC has shown that the introduction of acrylic acid groups significantly increases the surface energy and imparts a predominantly basic character to the surface, which can enhance adhesion to other polar materials. ncsu.eduresearchgate.net
| Material | Dispersive Surface Energy (γsd, mJ/m²) at 313 K | Lewis Acid Parameter (Ka) | Lewis Base Parameter (Kb) | Surface Character |
|---|---|---|---|---|
| Virgin PE | 35.8 | 0.04 | 0.01 | Acidic |
| PE grafted with AA | 45.2 | 0.12 | 0.45 | Basic |
This table is based on findings for polyethylene grafted with acrylic acid, demonstrating the change in surface properties measured by IGC. The grafting of acrylic acid significantly increases both the dispersive surface energy and the Lewis basicity of the polymer surface. researchgate.net
Rheological Characterization of Melt and Solution Behavior
Rheology is the study of the flow and deformation of matter. For polymers like EAA, rheological characterization provides fundamental insights into their processability and performance. It connects the molecular structure (e.g., molecular weight, branching, intermolecular interactions) to macroscopic properties like viscosity and elasticity in both the melt and solution states. researchgate.netresearchgate.net The melt flow index (MFI) is a simple, single-point measure of melt viscosity, with EAA copolymers exhibiting a wide range of MFI values depending on their molecular weight and acrylic acid content. epo.orggoogle.comgoogle.com More advanced techniques, such as capillary and rotational rheometry, are used for detailed characterization. researchgate.net
Small-Amplitude Oscillatory Shear (SAOS) for Viscoelastic Properties
Small-Amplitude Oscillatory Shear (SAOS) is a powerful dynamic mechanical technique for probing the linear viscoelastic behavior of polymer melts. A small, sinusoidal shear strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (stored) energy, and the loss modulus (G''), which represents the viscous (dissipated) energy, as a function of angular frequency (ω). chalmers.seaip.org
For EAA copolymers, SAOS is particularly sensitive to intermolecular interactions. The hydrogen bonding between carboxylic acid groups and the formation of ionic clusters in neutralized ionomers create a pseudo-crosslinked network. aip.org This is reflected in the rheological data. For example, in the terminal (low-frequency) region, ionomers exhibit a significantly higher zero-shear viscosity (η₀) compared to their non-neutralized precursors. acs.org Dynamic master curves, constructed using time-temperature superposition, show how the viscoelastic properties change over a wide range of frequencies. princeton.edu In EAA ionomer melts, ionic bonding primarily acts to increase the friction between polymer chains in the linear viscoelastic region. aip.org
| Material | Property | Observation | Reference |
|---|---|---|---|
| EAA Copolymer | Complex Viscosity (η*) | Exhibits shear-thinning behavior typical of polymer melts. | aip.org |
| EAA-Na Ionomer | Zero-Shear Viscosity (η₀) | Significantly higher than the parent EAA copolymer due to ionic associations. | acs.org |
| EAA-Zn Ionomer | Zero-Shear Viscosity (η₀) | Higher than the corresponding Na ionomer, indicating stronger ionic associations. | acs.org |
| EAA-Na Ionomer | Damping Function | Identical to the parent EAA, suggesting ionic bonding does not affect this nonlinear property. | aip.org |
Investigation of Flow Behavior during Melt Processing
The flow behavior of ethylene-acrylic acid (EAA) copolymers in their molten state is a critical determinant of their processability and performance in applications such as extrusion coating, film blowing, and injection molding. This behavior is primarily characterized by the polymer's rheology, which describes the deformation and flow of the material under stress. Key parameters include melt viscosity and the melt flow index (MFI), which are intrinsically linked to the copolymer's molecular structure, including acrylic acid content, molecular weight, and molecular weight distribution.
The melt flow index (or melt flow rate, MFR) is a widely used empirical measure of the ease of flow of a molten thermoplastic. It is determined under specified conditions of temperature and load, typically following standards such as ASTM D1238 or ISO 1133. A higher MFI value indicates lower melt viscosity and easier flow. The MFI of EAA copolymers can vary significantly, from low values around 1 g/10 min to very high values exceeding 1000 g/10 min, depending on the grade. google.comgoogle.com This wide range allows for the selection of specific grades tailored to different processing techniques; for instance, high MFI resins are often used for hot melt adhesives, while lower MFI grades are suitable for extrusion. made-in-china.com
The relationship between acrylic acid (AA) content and melt flow is a crucial aspect of EAA rheology. The incorporation of polar carboxyl groups from acrylic acid into the non-polar polyethylene backbone leads to intermolecular hydrogen bonding. These interactions act as temporary cross-links in the melt, increasing the viscosity and consequently lowering the MFI. made-in-china.com However, this effect is also balanced by the disruption of ethylene chain crystallization caused by the AA monomer, which can lower the melting point and softening point. made-in-china.comchalmers.se Generally, for a given melt index, an increase in AA content enhances properties like adhesion and toughness. made-in-china.com Conversely, for a given AA content, a higher MFI (lower viscosity) improves processability and adhesion. made-in-china.com
Research has shown that the melt viscosity of EAA copolymers can be significantly altered through chemical modification. For example, grafting acrylic polymers onto a polyethylene backbone can lead to a three- to five-fold increase in melt viscosity and a substantial decrease in the MFI. researchgate.net Furthermore, when EAA copolymers are partially neutralized with metal cations to form ionomers, the ionic aggregates create strong, thermally reversible cross-links. This results in a dramatic increase in zero-shear viscosity compared to the unneutralized parent copolymer. acs.org
The flow behavior of EAA copolymers is also dependent on temperature and shear rate. At sufficiently low shear rates, the copolymers can exhibit Newtonian behavior, where viscosity is constant. acs.org However, like most polymer melts, they typically display shear-thinning behavior at higher shear rates common in industrial processing, meaning their viscosity decreases as the rate of deformation increases. The processing temperature also plays a vital role; increasing the melt temperature reduces viscosity and can improve properties like interlayer adhesion during coextrusion. tappi.org
The polydispersity index (PDI), which measures the breadth of the molecular weight distribution, also influences flow properties. EAA copolymers with a broad PDI (e.g., 3.5 to 8.0) can be designed to have very high melt flow indices (e.g., 350 to 1800 g/10 min), which is indicative of high flowability at elevated temperatures. google.com
The following table presents a compilation of research findings on the melt flow index for various Ethene;prop-2-enoic acid copolymers, illustrating the range of flow behaviors achievable.
Table 1: Melt Flow Index (MFI) of Various Ethylene-Acrylic Acid (EAA) Copolymers
| Acrylic Acid (AA) Content (wt. %) | Melt Flow Index (g/10 min) | Test Conditions | Reference |
|---|---|---|---|
| - | 1 to 15 | ASTM D-1238 (E) | google.com |
| 15 to 30 | 350 to 1800 | 190°C / 2.16 kg | google.com |
| 15 | 7.1 | ASTM D-1238 (E) | google.com |
| 14.5 | 12.3 | ASTM D-1238 (E) | google.com |
| 15 | 36 | 190°C / 2.16 kg (ISO 1133) | chalmers.se |
| 9.7 | 8.5 | 190°C / 2.16 kg | expresspolymlett.com |
| - | 10.5 | Not Specified | scipoly.com |
Computational Chemistry and Multiscale Modeling of Ethylene Acrylic Acid Copolymers
Molecular Dynamics (MD) Simulations for Interfacial Interactions and Chain Conformations
Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of EAA copolymers at the atomic level. plos.org By simulating the movement of atoms and molecules over time, MD provides critical insights into how EAA chains interact with each other and with other materials at interfaces, as well as their preferred spatial arrangements (conformations). plos.orgresearchgate.net
Coarse-grained molecular dynamics (CGMD) simulations, which simplify the representation of molecules to study larger systems and longer timescales, have been used to investigate the dispersion of nanoparticles and the interfacial structure of copolymers like EAA. rsc.orgresearchgate.net For instance, studies on EAA random copolymers with layered double hydroxide (B78521) (LDH) nanoparticles have shown that the nanoparticles preferentially distribute within the acrylic acid segments. rsc.orgresearchgate.net This selective dispersion is driven by strong interactions between the phase-rich groups (acrylic acid) and the nanoparticles, which in turn influences the stacking of the phase-weak groups (ethylene) and enhances the combination of the two segments. rsc.orgresearchgate.net
MD simulations have also been crucial in understanding the interfacial strengthening mechanisms in composites. In models of expanded polystyrene (EPS) concrete modified with an ethylene-vinyl acetate (B1210297) (EVA) copolymer, a close relative of EAA, MD simulations demonstrated that the EVA modifier increases the interfacial interaction energy and binding energy between the polymer and the cement-substitute phase (C-S-H). tandfonline.com This enhanced adhesion at the molecular level explains the improved macroscopic properties of the modified concrete. tandfonline.com Similarly, simulations of EAA ionomers with cellulose (B213188) nanocrystals (CNC) suggest that stress transfer is mediated by a layer of polymer near the CNC surface where ionic clusters and hydrogen bonds create strong interactions. acs.org
The conformation of the polymer chains themselves is also a key area of study. MD simulations can reveal how factors like the degree of neutralization of the acrylic acid groups affect chain behavior. For ionomers, simulations have shown that carboxylate groups tend to form clusters, leading to stronger self-interactions within the ionomer phase which can compete with and deter interactions with other components in a blend. nih.gov The dynamic nature of basic side chains, analogous to the acid groups in EAA, has been shown to create dynamic, mobile interfaces rather than rigid ones, a finding with implications for adhesion and interaction. nih.gov
Table 1: Key Findings from MD Simulations of EAA and Related Copolymers
| System Studied | Simulation Method | Key Findings | Reference(s) |
|---|---|---|---|
| EAA Random Copolymers / LDH Nanoparticles | Coarse-Grained MD | LDH nanoparticles selectively disperse in the acrylic acid segments, altering the interfacial structure. | rsc.org, researchgate.net |
| EAA Ionomer / Lignosulfonate Blends | Molecular Dynamics | Increasing neutralization leads to carboxylate group clustering, promoting ionomer self-interaction over interaction with lignin. | nih.gov |
| EPS Concrete / EVA Modifier | Molecular Dynamics | The EVA copolymer increases interfacial interaction energy and binding energy between the polymer and C-S-H phases. | tandfonline.com |
| EAA Ionomer / Cellulose Nanocrystals | Combined Experimental & MD | Strong interactions via ionic clusters and hydrogen bonding create a stress-transferring polymer layer at the CNC surface. | acs.org |
Density Functional Theory (DFT) for Molecular-Level Interactions and Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for understanding molecular-level interactions and reaction mechanisms with high accuracy.
DFT calculations have been instrumental in clarifying the bonding mechanisms at interfaces between EAA and metal surfaces. A study on the adsorption of EAA molecules on chromium oxide (Cr₂O₃) surfaces, relevant to protective coatings for fiber-optic cables, used DFT to evaluate adsorption energies. acs.orgacs.org The calculations confirmed experimental suggestions of three primary bonding mechanisms: hydrogen bonding, monodentate coordination ((O=)C–O–Cr), and bidentate coordination (–C–(O–Cr)₂). acs.org The results showed that adsorption involving coordination bonds was significantly more stable energetically than structures relying only on hydrogen bonding. acs.orgacs.org This fundamental understanding is crucial for designing more robust and durable materials. acs.org
Table 2: Adsorption Energies of EAA on Cr₂O₃ Surfaces from DFT Calculations
| Surface/Adsorption Mode | Adsorption Energy (eV) | Bonding Type | Key Insight | Reference(s) |
|---|---|---|---|---|
| Hydroxide-layered (012) surface | 1.18 | Hydrogen Bonding & H₂O formation | No coordination bonds formed due to surface Cr atom saturation. | acs.org |
| Exposed (012) surface | > 2.0 | Coordination Bonds (Monodentate/Bidentate) | Coordination bonds are energetically much more favorable than hydrogen bonds. | acs.org |
Note: Adsorption energies are approximate values derived from graphical data in the source.
Furthermore, DFT is applied to elucidate the reaction pathways and kinetics of EAA synthesis. In the copolymerization of ethylene (B1197577) with acrylic acid, DFT studies combined with other analyses have helped propose mechanistic scenarios. researchgate.net For example, DFT has been used to understand how binuclear nickel catalysts can achieve high efficiency by enabling a specific vinyl acetic acid enchainment through synergistic effects between the two metal centers. researchgate.net DFT calculations also help explain the "poisoning" effect that polar monomers like acrylic acid can have on certain catalysts. researchgate.net Studies have shown that polar monomers with electron-rich functional groups (like the carbonyl and carboxyl groups in acrylic acid) exert a stronger poisoning effect compared to those with electron-deficient groups. researchgate.net
Predictive Modeling of Macroscopic Performance from Molecular and Microstructural Data
A central goal of multiscale modeling is to predict the ultimate performance of a material based on its fundamental molecular and microstructural characteristics. This involves bridging the gap between computational chemistry simulations and real-world engineering properties.
Several theoretical models have been employed to predict the mechanical properties of composites containing EAA, often used as a compatibilizer to improve interfacial adhesion. In high-density polyethylene (B3416737)/hydroxyapatite (HDPE/HA) composites, the addition of EAA is intended to enhance the interaction between the polymer matrix and the inorganic filler. nih.govresearchgate.net
Studies have compared the predictions of various mathematical models for Young's modulus, tensile strength, and elongation at break with experimental results. nih.gov For Young's modulus, the Guth and modified Kerner models have shown good agreement with experimental data for these composites. nih.govresearchgate.net However, other models like the Verbeek model, which considers factors such as the aspect ratio of the reinforcement and interfacial adhesion, showed poor agreement. nih.gov This discrepancy was attributed to the complex interactions, where the carboxylic groups of the EAA copolymer interact with the hydroxyl groups of the hydroxyapatite, an effect not perfectly captured by the model's parameters. nih.gov
Table 3: Comparison of Theoretical Models for Young's Modulus in HDPE/HA/EAA Composites
| Theoretical Model | Predictive Success for Young's Modulus | Reason for Success/Failure | Reference(s) |
|---|---|---|---|
| Guth Model | Good agreement with experimental data. | Effectively predicts modulus for certain filler concentrations. | nih.gov, researchgate.net |
| Modified Kerner Model | Good agreement with experimental data. | Effectively predicts modulus for certain filler concentrations. | nih.govresearchgate.net |
| Verbeek Model | Poor agreement with experimental data. | Discrepancies attributed to factors like interfacial adhesion and reinforcement aspect ratio not being fully accounted for. | nih.gov |
These modeling efforts highlight that while general models can provide estimates, accurately predicting the mechanical behavior of EAA-containing composites requires accounting for the specific chemical interactions (e.g., acid-base, hydrogen bonding) that EAA introduces at the interface. nih.govncsu.edu
The phase behavior of EAA copolymers in the presence of solvents, particularly at high pressures and temperatures relevant to polymerization processes, is critical for process design and control. The Statistical Associating Fluid Theory (SAFT) equation of state is a powerful thermodynamic model for this purpose because it explicitly accounts for the association (e.g., hydrogen bonding) between molecules. acs.orgmolecularsystemsengineering.org
The SAFT model has been shown to correctly predict these complex trends. acs.org While it may sometimes overestimate or underestimate the quantitative effect of a cosolvent, it successfully captures the qualitative behavior, including the initial improvement in solubility and the subsequent antisolvent effect at high cosolvent concentrations. acs.org The Perturbed Chain-SAFT (PC-SAFT) variant has also been used successfully to model the cloud points of EAA in supercritical fluids and cosolvents by fitting a single binary interaction parameter, demonstrating excellent performance. researchgate.net
Kinetic Modeling of Polymerization and Degradation Processes
Kinetic modeling aims to mathematically describe the rates of the various chemical reactions that occur during polymerization and degradation, providing a tool to predict polymer properties like molecular weight, composition, and branching as a function of reaction conditions.
For the free-radical copolymerization of ethylene and acrylic acid, the process is typically characterized by initiation, propagation, and termination steps. semanticscholar.org Kinetic models for acrylic acid polymerization must also account for side reactions that significantly influence the final polymer architecture. One such critical reaction is the 1,5-hydrogen shift, or "backbiting," where a propagating radical abstracts a hydrogen atom from its own chain. uni-goettingen.de This transforms the secondary propagating radical into a more stable tertiary midchain radical (MCR), which can then lead to branching. uni-goettingen.de
Detailed kinetic models, often implemented in software like PREDICI, have been developed for acrylic acid polymerization that include these branching and transfer reactions. uni-goettingen.de These models can provide good representations of experimental data, including conversion-versus-time profiles and molar mass distributions. uni-goettingen.de The kinetics of acrylic acid polymerization are known to be complex, with the propagation rate constant being highly dependent on factors like the degree of ionization (pH) and solvent concentration. researchgate.netethz.ch Modeling efforts have successfully incorporated these dependencies to predict reaction rates under various conditions. ethz.ch
While much of the focus is on polymerization, kinetic models can also be developed for degradation processes, such as the thermal pyrolysis of polymers. mdpi.com These models are essential for understanding polymer stability and lifetime under operational stress.
Artificial Intelligence and Machine Learning Applications in EAA Copolymer Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in materials science, offering a new paradigm for the design and discovery of polymers with targeted properties. acs.org By training algorithms on existing datasets, ML models can learn complex quantitative structure-property relationships (QSPRs) and rapidly screen vast chemical spaces that would be impossible to explore experimentally. acs.orgrsc.org
The ML-assisted design process typically involves several key steps: acs.org
Structure Representation and Database Construction: Polymer structures are converted into machine-readable formats or "fingerprints." Data on these structures and their corresponding properties are compiled into a database.
ML Model Training: Supervised learning algorithms—such as neural networks, random forests, or support vector machines—are trained on the database to establish a predictive model. rsc.orgmdpi.com
Virtual Design and High-Throughput Screening: The model is then used to predict the properties of a vast number of virtual or hypothetical polymer candidates. This allows for the rapid identification of promising materials that meet specific design criteria. acs.org
While specific applications focusing solely on EAA are still emerging, the general framework is highly applicable. For instance, ML models have been used to predict the mechanical properties of continuous fiber-reinforced composites based on printing parameters, with models like K-Nearest Neighbors and CatBoost showing strong predictive performance. mdpi.com In the broader field of copolymer design, ML models like neural networks have demonstrated the ability to extrapolate and predict properties of copolymers outside the range of the initial training data, a crucial capability for discovering novel materials. rsc.org
Furthermore, ML can be integrated with robotic platforms to create closed-loop discovery systems. chemrxiv.orgnih.gov In such a system, an ML algorithm proposes new candidate polymers, a robot synthesizes and tests them, and the new data is fed back into the model to refine its predictions for the next iteration. nih.gov This active learning approach has been shown to efficiently navigate complex design spaces and identify materials with significantly enhanced performance. nih.gov For EAA copolymers, this could mean rapidly optimizing comonomer ratios, molecular weights, or additives to achieve desired levels of adhesion, barrier properties, or mechanical strength.
Research on Modification and Functionalization Strategies for Enhanced Performance
Covalent Surface Grafting for Tailored Functionality
Covalent surface grafting is a key strategy for permanently altering the surface properties of EAA copolymers without changing their bulk characteristics. This approach involves chemically bonding new molecules or polymer chains to the reactive carboxylic acid groups of the acrylic acid units present on the surface.
The introduction of amine-terminated structures onto EAA surfaces is a versatile method for tailoring functionality. The carboxylic acid groups on the EAA backbone provide reactive sites for these grafting reactions.
L-lysine as a Linker: Research has demonstrated the use of L-lysine as a linker molecule for subsequent covalent bonding. clemson.edu In these schemes, the EAA surface is first activated, and L-lysine is then grafted on. The free amine groups of the attached L-lysine can then be used to anchor other molecules, such as polyethylene (B3416737) glycol (PEG), effectively creating a chemically tailored surface. clemson.edu This multi-step approach allows for the creation of complex surface architectures. The use of poly-L-lysine (PLL), a polymer of lysine, is also a well-established method for modifying surfaces to introduce a high density of primary amine groups, which can then be used for further functionalization or to facilitate biomolecule adhesion through electrostatic interactions. acs.orgmdpi.com
Poly(glycidyl methacrylate) (PGMA): PGMA is a polymer rich in reactive epoxy (oxirane) groups. patsnap.comyonsei.ac.kr Grafting PGMA onto polymer surfaces is a common strategy to create a reactive platform. patsnap.comcoacechemical.comnih.govacs.org The process can be initiated by methods like photografting, where a photoinitiator abstracts hydrogen from the polymer backbone, creating a radical site for GMA polymerization. yonsei.ac.kr The numerous epoxy groups on the grafted PGMA chains can then be opened by amine-terminated molecules, providing a robust method for attaching complex functionalities to the original EAA surface. patsnap.comyonsei.ac.kr This technique effectively converts the carboxylic acid-functionalized surface into an epoxy-rich surface, opening up different chemical pathways for further modification.
Another advanced strategy involves grafting a polymer with easily modifiable pendant groups, such as poly(tert-butyl acrylate) (PtBA), and then chemically altering these groups.
Research has shown that carboxy-terminated PtBA can be grafted onto amine-functionalized surfaces. researchgate.netacs.orgelectronicsandbooks.com In a reverse approach relevant to EAA, the carboxylic acid groups of the EAA copolymer can serve as anchor points for grafting other polymers. researchgate.netresearchgate.net The significance of using PtBA lies in the reactivity of its pendant tert-butyl ester groups. researchgate.netacs.orgelectronicsandbooks.com These groups are effective leaving groups and can be converted to other functionalities. electronicsandbooks.com For instance, the tert-butyl esters can be:
Hydrolyzed to form acrylic acid groups, effectively creating a dense layer of poly(acrylic acid) on the surface. researchgate.net
Replaced by reacting with various diamines to create a series of polymers with tertiary amine pendant groups. researchgate.netacs.orgelectronicsandbooks.com Studies have shown high conversion yields for this reaction, particularly with ethylenediamine (B42938) and dimethylethylenediamine, confirming its efficacy in creating chemically tailored surfaces. researchgate.netacs.org
This two-step approach—grafting PtBA and then modifying its pendant groups—offers great flexibility in designing surfaces with specific chemical properties like pH-responsiveness or tailored wettability. researchgate.netelectronicsandbooks.com
Crosslinking Mechanisms and Network Formation Research
Crosslinking transforms thermoplastic copolymers like EAA into thermosets, enhancing their thermal stability, mechanical strength, and chemical resistance. Research focuses on identifying efficient crosslinking agents and understanding the kinetics of the network formation process.
The carboxylic acid moieties of the prop-2-enoic acid units are the primary sites for crosslinking in EAA copolymers. A variety of crosslinking agents that react with these groups have been investigated. These agents form stable covalent bonds between polymer chains, creating a three-dimensional network.
Studies have evaluated several classes of crosslinkers for acrylic resins, with findings applicable to EAA. gantrade.commdpi.comrasayanjournal.co.ingoogle.com Propylene (B89431) imine derivatives have shown high reactivity with carboxylic groups, leading to excellent performance in properties like shrinkage resistance in pressure-sensitive adhesives. mdpi.com The pot life of systems with propylene imine is noted to be very short, indicating a rapid reaction. mdpi.com Other investigated crosslinkers include metal acetylacetonates, N-methylol acrylamide, polycarbodiimides, and various amino resins (e.g., melamine-formaldehyde resins). gantrade.commdpi.com
Table 1: Performance of various carboxylic acid-reactive crosslinking agents based on shrinkage studies in acrylic polymer systems. Data sourced from mdpi.com.
Understanding the kinetics of crosslinking under non-isothermal conditions (i.e., with changing temperature) is crucial for optimizing industrial processing, such as in extrusion or molding. Differential scanning calorimetry (DSC) is a primary tool for these investigations. researchgate.net
Kinetic models such as the Flynn-Wall-Ozawa (FWO) method are employed to analyze non-isothermal crosslinking data. researchgate.net For ethylene-acrylic ester copolymer derivatives, the FWO technique was used to characterize the crosslinking process, determining that the activation energy for the reaction was in the range of 97 to 140 kJ/mol. researchgate.net Similar kinetic analyses using models by Avrami, Ozawa, and Jeziorny have been applied to study the non-isothermal crystallization of EAA copolymers, which is a competing process that is also influenced by the presence of crosslinks. researchgate.netresearchgate.net These studies help in predicting the material's behavior and final morphology as a function of the thermal history during processing.
Ionomer Formation and Metal Complexation Studies
The carboxylic acid groups in EAA can be deprotonated to form carboxylate anions. These ionic groups can interact strongly with metal cations, leading to the formation of ionomers or metal-polymer complexes, which significantly modify the material's properties.
An ionomer is a polymer that comprises ionic groups. google.comcore.ac.uk In the context of EAA, an ionomer is formed when the copolymer is at least partially neutralized by a metal-containing agent, such as a fixed base like sodium hydroxide (B78521) or potassium hydroxide. google.com This neutralization creates ionic crosslinks or "salt bridges" between chains, which act as reversible, thermally-labile crosslinks. sigmaaldrich.com These ionic clusters dramatically affect the polymer's mechanical properties, melt rheology, and adhesion. Copolymers with 15 mol% or less of an ionic comonomer are typically classified as ionomers. core.ac.uk
Beyond simple neutralization to form ionomers, the carboxylate groups of poly(acrylic acid) (PAA), which constitutes part of the EAA structure, can form more specific coordination complexes with a wide variety of metal ions. nih.govresearchgate.netosti.govcapes.gov.brresearchgate.net The stability and structure of these complexes depend on factors such as pH, the nature of the metal ion, and the polymer concentration. nih.govresearchgate.net
Potentiometric and spectroscopic studies have revealed the stability order for complexes with several divalent metal ions.
Divalent Ions: The stability of complexes formed with PAA follows the order: Cu²⁺ > VO²⁺ > Co²⁺ > Ni²⁺, Zn²⁺. researchgate.net For ions like Cu²⁺ and Pb²⁺, both monodentate (one carboxylate group per ion) and bidentate (two carboxylate groups per ion) complexes can form, with bidentate complexes being predominant at higher degrees of PAA dissociation. nih.gov
Trivalent and Tetravalent Ions: Trivalent (e.g., Al³⁺, La³⁺) and tetravalent (e.g., Zr⁴⁺) ions also form strong complexes with PAA, causing a significant decrease in the solution's pH. researchgate.netosti.gov The interactions can be so strong that they lead to precipitation. researchgate.net
Table 2: Summary of research findings on the complexation of various metal ions with poly(acrylic acid). Data sourced from nih.govresearchgate.netosti.gov.
Research on Metal Hydroxides/Oxides for EAA Ionomer Synthesis
The synthesis of EAA ionomers is achieved by neutralizing the acrylic acid groups present in the copolymer with metal-containing compounds. Research has demonstrated that various metal hydroxides and oxides are effective for this purpose. researchgate.netscientific.net These compounds react with the carboxylic acid functions of the EAA during processes like melt mixing to form ionomers. researchgate.netresearchgate.net The resulting materials, referred to as EAA-M ionomers (where M represents the metal), exhibit increased polarity, which in turn enhances adhesive properties and modifies mechanical and rheological characteristics. researchgate.netscientific.netresearchgate.net
Commonly used reactants include sodium hydroxide (NaOH), potassium hydroxide (KOH), zinc oxide (ZnO), and calcium hydroxide (Ca(OH)₂). researchgate.netresearchgate.net The choice of the metal ion and the degree of neutralization are critical parameters that influence the final properties of the ionomer. For instance, in studies involving asphalt (B605645) modification, EAA-Zn ionomers showed good high-temperature storage stability, while EAA-Na ionomers, despite providing excellent mechanical and rheological properties, faced challenges with dispersion due to crosslinking at high temperatures. researchgate.netscientific.net
Table 1: Reactants for EAA Ionomer Synthesis and Their Effects
| Metal Compound | Resulting Ionomer | Observed Effects | Source(s) |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | EAA-Na | Increases polarity; enhances mechanical and rheological properties but can cause dispersion issues at high temperatures. | researchgate.net, scientific.net, researchgate.net |
| Potassium Hydroxide (KOH) | EAA-K | Decreases the degree of crystallization in the ionomer. | researchgate.net |
| Zinc Oxide (ZnO) | EAA-Zn | Improves adhesive properties; provides good high-temperature storage stability. | researchgate.net, scientific.net |
Impact of Ionomer Formation on Polymer Interactions and Structure
The conversion of EAA copolymers into ionomers induces profound changes in the polymer's structure and intermolecular interactions. nus.edu.sg The primary structural change is the formation of ionic aggregates or clusters. mdpi.com Due to the thermodynamic incompatibility between the nonpolar polyethylene backbone and the polar ionic groups, the neutralized acid groups tend to aggregate into ion-rich domains within the hydrophobic polymer matrix. acs.org
These ionic clusters act as thermally reversible physical crosslinks, significantly increasing the polymer's strength and melt viscosity. mdpi.com This unique structure, where ionic aggregates are embedded in the amorphous phase alongside polyethylene crystallites, governs the material's properties. rsc.org The formation of these clusters restricts the mobility of the polymer chains, which can lead to a lower degree of crystallization compared to the original EAA copolymer. researchgate.netwindows.net The strength of the ionic interactions and the resulting morphology depend on the type of metal cation (e.g., monovalent vs. divalent) and the percentage of neutralization. mdpi.com For example, divalent ions like Zn²⁺ and Mg²⁺ create stronger ionic interactions compared to monovalent ions like Na⁺ and Li⁺. mdpi.com
Compatibilization Mechanisms in Polymer Blends
EAA copolymers are widely utilized as compatibilizers to improve the properties of immiscible polymer blends. Their effectiveness stems from their dual nature, having both nonpolar polyethylene segments compatible with polyolefins and polar acrylic acid groups that can interact with or react with polar polymers.
Reactive Compatibilization Strategies
Reactive compatibilization is a robust and cost-effective method where compatibilizing copolymers are formed in situ at the interface between the immiscible polymer phases during melt processing. uobabylon.edu.iq EAA is often used as a reactive compatibilizer precursor. researchgate.net Its carboxylic acid groups are capable of reacting with functional groups on another polymer in the blend, such as the amine end groups of polyamides. researchgate.netmdpi.com
This reaction forms graft copolymers (e.g., PE-g-PA6) directly at the interface. mdpi.com These newly formed copolymers act as an adhesive layer, strengthening the bond between the phases and leading to a more stable morphology with finer dispersion of the minor phase. mdpi.commdpi.com In some systems, the reactivity of EAA is enhanced by adding a third component, such as a bis-oxazoline, which facilitates the grafting reaction between EAA and polyamide, significantly improving the compatibility of PE/PA6 blends. researchgate.netmdpi.com
Interfacial Adhesion Enhancement through Hydrogen Bonding and Ionic Interactions
In the case of EAA ionomers, the ionic clusters themselves can participate in strong ionic interactions at the interface, further strengthening the adhesion between the blend components. acs.orgresearchgate.net The combination of hydrogen bonding from unneutralized acid groups and ionic interactions from the neutralized groups makes EAA-based materials exceptionally effective adhesives and compatibilizers for a wide range of substrates and polymers. acs.org
Role of EAA Copolymers as Compatibilizers in Immiscible Polymer Blends
EAA copolymers have been successfully employed to compatibilize several commercially important but immiscible polymer blends.
PE/PA6: In blends of polyethylene (PE) and polyamide 6 (PA6), EAA copolymers significantly improve interfacial adhesion. researchgate.netnih.gov The acrylic acid component of EAA interacts strongly with the amide groups of PA6, primarily through hydrogen bonding and reactive grafting with amine end groups. mdpi.comcapes.gov.br This leads to a reduction in the size of the dispersed polymer domains and an improvement in the mechanical properties of the blend. mdpi.comnih.gov
HDPE/PET: The use of EAA in high-density polyethylene (HDPE) and polyethylene terephthalate (B1205515) (PET) blends has been studied, with some research indicating it can improve impact strength. useon.com However, other detailed investigations have found that standard EAA is not a highly effective compatibilizer for HDPE/PET blends. rsc.org The interaction is primarily based on physical entanglement rather than strong chemical reactions or hydrogen bonding, resulting in little improvement in interfacial adhesion or mechanical properties like toughness and elongation at break. rsc.orgmdpi.com
Starch/PE: EAA is an effective compatibilizer for blends of starch and polyethylene. uchile.cl The hydrophilic nature of starch makes it highly incompatible with hydrophobic PE. The polar carboxylic acid groups of EAA can form hydrogen bonds with the hydroxyl groups of starch, while the ethylene (B1197577) segments of EAA are miscible with the PE matrix. uchile.clrsc.org This dual interaction bridges the two phases, leading to better dispersion of starch particles within the PE matrix and improved interfacial adhesion, which is crucial for producing biodegradable films from these blends. nih.govgoogle.com
Table 2: EAA as a Compatibilizer in Specific Polymer Blends
| Blend System | Compatibilization Mechanism(s) | Outcome | Source(s) |
|---|---|---|---|
| PE/PA6 | Reactive compatibilization (grafting), Hydrogen bonding | Smaller dispersed phase size, improved interfacial adhesion and mechanical properties. | nih.gov, researchgate.net, mdpi.com, mdpi.com |
| HDPE/PET | Primarily physical entanglement | Limited improvement in interfacial adhesion and mechanical toughness. | mdpi.com, rsc.org, useon.com |
| Starch/PE | Hydrogen bonding | Enhanced interfacial adhesion, finer dispersion of starch particles. | uchile.cl, nih.gov, rsc.org, google.com |
Compound Names
| Trivial Name | IUPAC Name |
| Ethylene | Ethene |
| Acrylic Acid | Prop-2-enoic acid |
| Ethylene Acrylic Acid (EAA) | Ethene;prop-2-enoic acid |
| Polyethylene (PE) | Poly(ethene) |
| High-Density Polyethylene (HDPE) | High-Density Poly(ethene) |
| Polyamide 6 (PA6) | Poly(azanidyl(oxohexan-6,1-diyl)) |
| Polyethylene terephthalate (PET) | Poly(ethyl benzene-1,4-dicarboxylate) |
| Sodium Hydroxide | Sodium Hydroxide |
| Zinc Oxide | Zinc Oxide |
| Calcium Hydroxide | Calcium dihydroxide |
| Potassium Hydroxide | Potassium Hydroxide |
Advanced Processing Research and Extrusion Science for Eaa Based Materials
Melt-Processing Techniques and Optimization (Extrusion, Injection Moulding)
Ethylene (B1197577) acrylic acid (EAA) copolymers are versatile materials processed through various melt-processing techniques, with extrusion and injection molding being the most prominent. researchgate.netkb.se The unique properties of EAA, such as excellent adhesion, toughness, and low-temperature heat sealability, are highly dependent on the processing conditions. entecpolymers.com
Influence of Process Parameters on Composite Morphology and Properties
The morphology and final properties of EAA-based composites are significantly influenced by the parameters of melt-processing techniques like extrusion and injection molding. researchgate.net Key parameters include temperature, screw speed, and the number of passes through the extruder. researchgate.net
Temperature: The melt temperature plays a crucial role in the compatibility and dispersion of components within an EAA blend or composite. For instance, in EAA/Low-Density Polyethylene (B3416737) (LDPE) blends, selectively adjusting the melt temperature can improve haze and adhesion. researchgate.net For materials containing modified cellulose (B213188) fibers and poly(ethylene acrylic acid), injection molding is typically performed at temperatures between 100-150°C. google.com However, for dry materials, a higher temperature range of 120-160°C may be necessary. google.com
Screw Speed and Design: In twin-screw extrusion of EAA nanocomposites, the screw design and speed are critical factors. researchgate.net Higher screw speeds can enhance the dispersion of nanofillers, but also risk breaking down the reinforcing fibers or aggregates. researchgate.netresearchgate.net A study on EAA composites reinforced with nanocellulose showed that re-extrusion, which increases the total shear applied to the material, led to a reduction in the size of nanocellulose aggregates, thereby improving the mechanical properties of the resulting films. researchgate.net
Number of Passes: Re-extruding the composite material multiple times can significantly improve the dispersion of fillers and, consequently, the mechanical properties. Research on nanocellulose-reinforced EAA composites demonstrated that with an optimized combination of process factors, including re-extrusion, the Young's modulus and stress at break of the composites increased by factors of 10 and 1.6, respectively. researchgate.net
The following table summarizes the effect of key process parameters on EAA composite properties based on various research findings:
| Process Parameter | Effect on Morphology | Effect on Mechanical Properties | References |
| Melt Temperature | Affects compatibility and dispersion of fillers. | Can improve adhesion and reduce haze in blends. | researchgate.net |
| Screw Speed | Influences filler dispersion and potential for fiber breakage. | Higher speeds can improve dispersion but may degrade reinforcement. | researchgate.netresearchgate.net |
| Number of Passes | Reduces the size of filler aggregates. | Increases Young's modulus and stress at break. | researchgate.net |
| Compatibilizer | Enhances interfacial adhesion between matrix and filler. | Improves dispersion of minor phase droplets and hinders coalescence. | researchgate.net |
Mitigation of Aggregation in Nanocomposites during Melt Processing
A significant challenge in the production of EAA nanocomposites is the tendency of nanoparticles to agglomerate during melt processing, which can negatively impact the material's properties. tandfonline.com Several strategies are employed to mitigate this issue.
Surface Modification: Modifying the surface of the nanofillers can improve their compatibility with the EAA matrix. ncsu.edu For instance, coating nanostructures with dodecanethiol has been explored to enhance chemical affinity with a polyethylene matrix during melt intercalation. researchgate.net
Use of Compatibilizers: The addition of a compatibilizer, such as maleic anhydride-grafted polyethylene (PE-g-MA), is a common method to improve the dispersion of polar nanofillers in a non-polar matrix like polyethylene. researchgate.net For EAA composites, the copolymer itself can act as a compatibilizer due to the polar acrylic acid groups. core.ac.uk Studies have shown that ethylene copolymers with vinyl acetate (B1210297) (EVA) or acrylic acid (EAA) can be effective compatibilizers. researchgate.net
Process Optimization: As discussed previously, optimizing processing parameters like screw speed and the number of extrusion passes can apply sufficient shear forces to break down agglomerates. researchgate.netresearchgate.net
Liquid-Assisted Extrusion: This method involves dispersing the nanoparticles in a solvent, such as ethanol (B145695) or water, before introducing them into the polymer melt. researchgate.net The solvent aids in achieving a better initial dispersion of the nanoparticles, which is then maintained during extrusion. researchgate.net
High-Temperature Treatment with Physical Separation: One method to prevent agglomeration during high-temperature processing involves mixing nanoparticles with a physical separating agent like activated carbon or carbon black in a solvent. google.com This mixture is then subjected to high-temperature treatment, followed by removal of the separating agent at a lower temperature. google.com
Water-Assisted Mixing and Dispersion Methods
Water-assisted mixing is a promising technique for dispersing nanofillers, particularly cellulose-based ones, in a polymer matrix. chalmers.se This method is especially useful for polar matrices like EAA. chalmers.se
In this process, an aqueous dispersion of the EAA copolymer is mixed with a suspension of the nanofiller, such as nanocellulose. chalmers.se The high water content and the application of high shear forces help to achieve a uniform dispersion of the nanofiller. chalmers.se For example, composites with up to 70 vol. % cellulose nanofibrils (CNF) have been prepared using this method, resulting in a significant increase in strength and stiffness. chalmers.se
A key component in this process is the EAA dispersion itself. Typically, an insoluble aqueous dispersion of EAA with a solids content of around 20 wt% is used. chalmers.se The dispersion is often neutralized to its ionomer form. chalmers.se The process can also involve the use of a high-speed disintegrator or an ultra-turrax to ensure thorough mixing. chalmers.se
Development of Sustainable Production Processes
The chemical industry is increasingly focusing on developing sustainable production processes for polymers like EAA, driven by environmental concerns and the desire to move away from petrochemical feedstocks. d-nb.infodataintelo.com
Bio-based Feedstocks: A significant area of research is the production of acrylic acid, a key monomer for EAA, from renewable resources. d-nb.infoblogspot.com Several bio-based routes are being explored:
From Lactic Acid: Lactic acid, which can be produced by fermenting sugars, can be dehydrated to form acrylic acid. blogspot.comiip.res.in
From Glycerol (B35011): Glycerol, a byproduct of biodiesel production, can be converted to acrylic acid via dehydration to acrolein followed by oxidation. blogspot.com
From Furfural: A green synthesis route has been reported to produce acrylic acid from biomass-derived furfural. d-nb.info
From Bio-based Ethylene: Bio-ethylene, produced from the dehydration of bioethanol, can be used in the synthesis of acrylic acid. d-nb.info
Major chemical companies are investing in these technologies. For instance, there are joint development agreements to create bio-based acrylic acid from corn processing. blogspot.com In 2023, over 40% of leading manufacturers announced plans to enhance sustainable production methods for EAA and EMAA copolymers, with bio-based raw materials constituting approximately 15% of total input sources. globalgrowthinsights.com
Efficient Production Processes: Technological advancements in polymerization techniques and reactor design are leading to more efficient and environmentally friendly production processes for EAA. globenewswire.commarketresearch.com These advancements have resulted in increased production efficiency and reduced manufacturing costs. globalgrowthinsights.com Innovations in catalyst technology are also playing a crucial role in improving the efficiency and sustainability of EAA production. marketresearch.com
Biomass Balance Approach: This approach involves using renewable feedstocks, like bio-naphtha or biogas, in the initial stages of chemical production. The bio-based content is then allocated to specific products using a certified method, allowing for the production of materials with a reduced carbon footprint without altering their final properties. ieabioenergy.com
The following table outlines some of the key bio-based routes to acrylic acid:
| Bio-based Route | Starting Material | Key Intermediates | References |
| Lactic Acid Dehydration | Sugars | Lactic Acid | blogspot.comiip.res.in |
| Glycerol Conversion | Glycerol | Acrolein | blogspot.com |
| Furfural Conversion | Biomass | Furfural, Maleic Anhydride (B1165640) | d-nb.info |
| Ethylene Carbonylation | Bio-ethanol | Bio-ethylene | renewable-carbon.eu |
Studies on Degradation Mechanisms and Polymer Stability of Ethylene Acrylic Acid Copolymers
Thermal Degradation Pathways and Kinetic Analysis
The analysis of volatile products evolved during thermal degradation provides insight into the specific chemical reactions occurring. While direct studies on EAA are limited in the provided literature, parallels can be drawn from similar copolymers like ethylene-vinyl acetate (B1210297) (EVA) and other ethylene-acrylate copolymers. researchgate.netresearchgate.net
For EAA, the primary degradation reactions involving the acrylic acid side groups are expected to be:
Dehydration: Two adjacent acrylic acid units can eliminate a molecule of water to form a six-membered cyclic anhydride (B1165640) structure within the polymer chain.
Decarboxylation: At higher temperatures, the carboxylic acid groups can be eliminated as carbon dioxide (CO₂), leaving an unsaturated site on the polymer backbone.
Chain Scission: Random scission of the polyethylene (B3416737) segments produces a range of hydrocarbon radicals, which can lead to the formation of smaller olefin and alkane molecules. Products analogous to those from other polar ethylene (B1197577) copolymers, such as ethylene and other small hydrocarbons, are expected from the scission of the main chain. researchgate.net
In analogous systems like EVA, the degradation product is acetic acid, formed from the vinyl acetate side group. researchgate.netnasa.gov The subsequent degradation of the polyene backbone leads to the formation of methane, ketones, and acetaldehyde. researchgate.net For other ethylene-acrylate copolymers, the volatile products include the corresponding alkene from the ester group (e.g., butylene from ethylene-butyl acrylate) and carboxylic acids. researchgate.net This suggests a multi-step degradation process for EAA where initial side-group reactions are followed by main-chain fragmentation.
| Copolymer Type | Reported/Expected Volatile Degradation Products | Formation Mechanism |
|---|---|---|
| Ethylene-Acrylic Acid (EAA) | Water, Carbon Dioxide, Alkenes (e.g., Ethene), Alkanes | Inter-unit dehydration, Decarboxylation of acid groups, Main chain scission |
| Ethylene-Vinyl Acetate (EVA) researchgate.netnasa.gov | Acetic Acid, Methane, Ketones, Acetaldehyde | Side-chain elimination (deacetylation), Main chain degradation |
| Ethylene-Butyl Acrylate (B77674) (EBA) researchgate.net | Butylene, Carboxylic Acids, Anhydrides | Ester pyrolysis, Main chain scission |
To quantify the rate and energetics of thermal degradation, kinetic analysis is performed, typically using data from thermogravimetric analysis (TGA). Two primary approaches are used: model-fitting methods and isoconversional (model-free) methods. unt.edunih.gov
Model-fitting methods assume a specific reaction model (e.g., reaction order, diffusion, nucleation) for the entire degradation process. While straightforward, this assumption can be an oversimplification for the complex, multi-step degradation of polymers, potentially leading to erroneous kinetic parameters. nih.govmdpi.com
Isoconversional methods , recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC), are considered more reliable for complex solid-state reactions. sci-hub.box These methods, including the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Friedman methods, analyze the degradation rate at constant extents of conversion (α) from experiments conducted at multiple heating rates. sci-hub.boxresearchgate.net This approach allows the activation energy (Ea) to be determined as a function of conversion, providing insight into changes in the degradation mechanism as the reaction progresses without a priori assumptions about the reaction model. mdpi.comsci-hub.box For many polymers, Ea is not constant, reflecting the complexity of the degradation process. mdpi.comresearchgate.net
Kinetic studies on various copolymers show that the activation energy for thermal degradation is influenced by the chemical structure and comonomer content. For example, in ethylene-norbornene copolymers, the activation energy was found to increase as the content of the bulky cyclic norbornene units decreased. researchgate.net This highlights the role of chain flexibility and bond strengths in thermal stability.
| Copolymer System | Kinetic Method | Activation Energy (Ea) Range (kJ/mol) | Key Finding |
|---|---|---|---|
| Ethylene-Propylene (EP) mdpi.com | Isoconversional (Friedman) | ~227-232 | Activation energy is comparable to polyethylene, suggesting main chain scission is the dominant process. |
| Ethylene-Norbornene (COC) researchgate.net | Isoconversional (FWO, KAS, Friedman) | 232 - 254 | Ea increases as the content of rigid norbornene units decreases from 55 to 30 mol%. |
| p-PGFPh:Acrylic Acid nih.gov | Isoconversional (NPK) | ~200-245 | Ea varies significantly with conversion, indicating a complex, multi-step degradation mechanism. |
Photo-thermal and Oxidative Degradation Processes
In the presence of oxygen and light (particularly UV radiation), EAA copolymers undergo photo-thermal and oxidative degradation. This process is often more aggressive than thermal degradation alone and is a primary cause of polymer aging in outdoor applications. mdpi.comnih.gov The degradation is initiated by the absorption of photons by chromophoric groups within the polymer, which can be impurities or groups formed during processing. nih.gov This energy absorption leads to the formation of free radicals.
In the presence of oxygen, these initial radicals trigger a chain reaction mechanism:
Initiation: Formation of polymer radicals (P•) by UV light.
Propagation: The polymer radicals react rapidly with oxygen to form peroxy radicals (POO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain to form hydroperoxides (POOH) and a new polymer radical, propagating the cycle.
Termination: Radicals combine to form stable, non-radical products.
The hydroperoxides (POOH) are a key intermediate, as they are unstable and can decompose under heat or light to form highly reactive alkoxy (PO•) and hydroxyl (•OH) radicals, which further accelerate the degradation process. nih.gov This cascade of reactions leads to chain scission, reducing molecular weight and causing embrittlement, as well as crosslinking, which can decrease solubility. researchgate.net
UV Light: The energy from UV radiation is sufficient to break the covalent bonds in the polymer backbone (C-C) and in the side groups (C-H). nih.govntnu.no The presence of carbonyl groups from the acrylic acid units can also increase UV absorption, potentially accelerating the initiation of photodegradation. Prolonged exposure to UV light leads to the formation of new chromophoric groups, such as ketones and conjugated double bonds, which causes yellowing and further increases the polymer's sensitivity to visible light. researchgate.net
Oxygen: Oxygen plays a critical role by converting the initial alkyl radicals into peroxy radicals, which drives the oxidative chain reaction. nih.gov The products of this process are primarily oxidized species such as ketones, aldehydes, and further carboxylic acids, which can be detected by techniques like Fourier Transform Infrared (FTIR) spectroscopy. nih.gov Studies on ethylene-propylene copolymers have shown a systematic increase in carbonyl and hydroxyl group concentrations following irradiation, indicating significant oxidation. nih.gov The availability of oxygen can influence the degradation pathway; in oxygen-limited environments, crosslinking may be favored over chain scission. mdpi.com The combination of UV radiation and heat accelerates these oxidative processes, as higher temperatures increase the rate of chemical reactions and the mobility of radical species within the polymer matrix. nasa.govmdpi.com
Hydrolytic Degradation Research
Hydrolytic degradation involves the scission of chemical bonds by reaction with water. While polyethylene is highly resistant to hydrolysis due to its non-polar, hydrocarbon nature, the presence of polar acrylic acid groups in EAA copolymers increases their affinity for water. The carboxylic acid groups are hydrophilic and can absorb moisture from the environment.
This increased water uptake can facilitate degradation, although EAA is still generally considered to have good hydrolytic stability under normal conditions. Research on other copolymers containing hydrophilic blocks has shown that increased water absorption can lead to a faster rate of hydrolysis, particularly in acidic or alkaline environments that can catalyze the reaction. mdpi.com For EAA, while the C-C backbone is inherently stable against hydrolysis, the presence of absorbed water could potentially accelerate other degradation mechanisms, such as photo-oxidation, by increasing the mobility of reactive species within the polymer matrix. ntnu.no However, compared to the extensive research on thermal and photo-oxidative degradation, specific studies on the hydrolytic degradation pathways of EAA copolymers are less common in the available literature.
Influence of Copolymer Composition and Molecular Architecture on Degradation Behavior
The stability of EAA copolymers is significantly influenced by their composition (the ratio of ethylene to acrylic acid) and molecular architecture (molecular weight, branching, and distribution of comonomers).
Copolymer Composition: Increasing the acrylic acid content generally leads to a decrease in thermal stability. csic.es The carboxylic acid groups are more thermally labile than the C-C bonds of the ethylene backbone and provide reactive sites for the initiation of degradation. wikipedia.org In photo-oxidation, a higher acrylic acid content can increase moisture absorption and may provide more sites for radical attack, potentially accelerating degradation. Studies on ethylene-propylene copolymers have shown that the degradation rate is strongly dependent on composition, with higher propylene (B89431) content leading to faster degradation due to the presence of susceptible tertiary C-H bonds. nih.gov A similar principle applies to EAA, where the acrylic acid units introduce points of higher reactivity compared to the ethylene segments.
Molecular Architecture:
Molecular Weight: Lower molecular weight polymers generally exhibit lower thermal stability, as they have a higher concentration of chain ends, which can be less stable and act as initiation sites for degradation. researchgate.net
Comonomer Distribution: The way acrylic acid units are distributed along the polyethylene backbone (e.g., randomly or in blocks) can impact degradation. A more uniform, random distribution may lead to different degradation behavior compared to a blocky structure. Studies on ethylene-vinyl alcohol (EVOH) copolymers found that a uniform distribution of ethylene segments improved thermal stability. researchgate.net
Branching: The presence of branches along the polymer chain can affect stability. Short-chain branches can disrupt crystallinity and create more amorphous regions where oxygen can more easily diffuse, potentially accelerating oxidative degradation. The length of these branches has also been shown to have a clear effect on the thermal behavior of ethylene copolymers. csic.esmdpi.com
The specific molecular architecture, therefore, dictates not only the baseline physical properties of the copolymer but also its susceptibility to various degradation pathways. nih.govwikipedia.org
Emerging Research Pathways in Advanced Material Systems Utilizing Ethylene Acrylic Acid Copolymers
Polymer Blends and Composites Research
Reinforcement with Nanomaterials (e.g., Cellulose (B213188) Nanofibrils, Cellulose Nanocrystals, Hydroxyapatite, Layered Double Hydroxides)
The incorporation of nanomaterials into EAA copolymers is a significant area of research aimed at enhancing mechanical properties. The high surface area and unique properties of nanofillers can lead to substantial improvements in the strength and stiffness of the resulting nanocomposites.
Cellulose Nanofibrils (CNF) and Nanocrystals (CNC): Due to their high strength, stiffness, and renewability, cellulose nanomaterials are promising reinforcements. Research using a water-assisted mixing method to create EAA/CNF composites showed a direct correlation between CNF content and the material's strength and stiffness. chalmers.se At a 70% by volume loading of CNF, the composite's strength and stiffness increased by factors of 3.5 and 21, respectively, while maintaining 5% elongation. chalmers.se Similarly, melt processing of EAA with a masterbatch containing 40 vol% nanocellulose resulted in composites where the Young's modulus increased by a factor of 10 and the stress at break by 1.6. researchgate.net Studies on poly (ethylene-co-methyl acrylate) (EMA), a related copolymer, reinforced with CNC showed that a 2 wt. % addition of CNC increased the ultimate tensile stress from 6 MPa to 9.5 MPa and the maximum elongation from 860% to 1090%. tandfonline.com
Hydroxyapatite (HA): HA is a bioceramic material investigated for its potential to improve the mechanical properties of polymers for applications like biomedical implants. In composites of high-density polyethylene (B3416737) (HDPE) and HA, EAA is used as a compatibilizer to improve the interaction between the hydrophilic filler and the hydrophobic polymer matrix. nih.govresearchgate.net The addition of EAA and surface treatment of HA with acrylic acid or EAA copolymer led to significant increases in Young's modulus and yield stress compared to composites without the compatibilizer. cedia.edu.ec Specifically, composites with surface-treated HA (STHA) showed a 22% higher Young's modulus than the untreated HDPE/HA composite. cedia.edu.ec
Layered Double Hydroxides (LDHs): LDHs are a class of layered materials that can be intercalated with various anions and dispersed within a polymer matrix to create nanocomposites. google.com Research has explored incorporating LDHs into EAA and other ethylene (B1197577) copolymers to enhance properties like flame retardancy. google.commdpi-res.com The modification of LDHs is often necessary to improve their compatibility with the hydrophobic polymer matrix and achieve good dispersion. google.com Studies have shown that polycarboxylate-based superplasticizers can be successfully intercalated into the interlayer space of LDHs, creating composite materials with a well-defined layered nanostructure. bauchemie-tum.de
| Nanomaterial | EAA Composite System | Key Research Finding | Reference |
|---|---|---|---|
| Cellulose Nanofibrils (CNF) | EAA / 70 vol.% CNF | Strength increased by a factor of 3.5; Stiffness increased by a factor of 21. | chalmers.se |
| Nanocellulose | EAA / 20 vol.% Nanocellulose | Young's modulus increased by a factor of 10; Stress at break increased by a factor of 1.6. | researchgate.net |
| Hydroxyapatite (HA) | HDPE / HA / EAA (Compatibilizer) | EAA addition improves filler dispersion and mechanical properties. Surface-treated HA composites showed a 22% increase in Young's modulus. | nih.govcedia.edu.ec |
| Layered Double Hydroxides (LDH) | EAA / LDH | Investigated for enhancing properties like flame retardancy. Intercalation of polymers into LDH layers creates nanostructured composites. | google.combauchemie-tum.de |
Interfacial Engineering and Stress Transfer Mechanisms in Nanocomposites
The performance of EAA-based nanocomposites is critically dependent on the interface between the polymer matrix and the nanofiller. Effective stress transfer from the matrix to the reinforcement is essential for achieving the desired mechanical improvements. chalmers.se Interfacial engineering aims to modify this interface to enhance adhesion and load transfer. mdpi.com
Research indicates that poor fiber-matrix adhesion can lead to moisture absorption, agglomeration of fillers, and inefficient stress transfer, which can act as stress-concentration sites and reduce mechanical performance. chalmers.seresearchgate.net In EAA/cellulose nanocomposites, the hydrophilic nature of cellulose can be a challenge in the hydrophobic polymer matrix. chalmers.sencsu.edu To address this, various surface treatments and compatibilization strategies are employed. For instance, EAA itself can act as a dispersant for cellulose nanofibers, improving their interaction with polymer matrices. ncsu.edu
Molecular dynamics (MD) simulations have provided deeper insights into these interactions. In studies of EAA/CNC composites, MD simulations confirmed the presence of strong cellulose/polymer interactions, including ionic interactions and hydrogen bonding. acs.orgresearchgate.net These interactions facilitate efficient stress transfer, which is believed to be the primary reason for the reinforcing effect, with direct cellulose-to-cellulose interactions playing a minor role. acs.orgresearchgate.netresearchgate.net Similarly, simulations of acrylic acid-grafted polyethylene on zirconia nanoparticles showed that grafting increased adhesion, leading to better nanoparticle dispersion and improved mechanical properties by reducing stress-concentrating agglomerates. mdpi.com The ability to transfer stress is also influenced by the orientation of the nanofillers; uniaxially oriented whiskers have been shown to transfer stress more effectively than those in a randomly percolating network. scispace.com
Research on Mechanical Reinforcement and Toughening Mechanisms in Blends
Blending EAA with other polymers is a key strategy to create materials with tailored properties. Research has focused on understanding the mechanical reinforcement and toughening mechanisms in these blends.
In blends of EAA with nitrile-butadiene rubber (NBR), dynamically vulcanized and reinforced with zinc dimethacrylate (ZDMA), an increase in EAA content led to higher tear strength. tandfonline.com This suggests strong interfacial interaction between the EAA and NBR phases. Similarly, studies on blends of isotactic polypropylene (B1209903) (iPP) and EAA showed that mechanical properties like tensile strength and elongation at break were functionally additive, representing the sum of the properties of the individual components based on their concentration in the blend. researchgate.net
Blending EAA with low-density polyethylene (LDPE) is common for applications like tie-layers in packaging. researchgate.net Rheological studies of PEA/LDPE blends have shown a positive deviation in melt viscosity, indicating synergy between the polymers during melt processing. researchgate.net The activation energy of flow was highest for blends containing 60-80% LDPE, suggesting miscibility at these ratios, which can influence the final mechanical properties of the material. researchgate.net In another approach, blending EAA with low molecular weight additives capable of self-assembly has been shown to create a "network within a network," which can increase both the stress and strain to failure compared to the parent EAA copolymer. reading.ac.uk
| Polymer Blend System | Reinforcement/Toughening Mechanism | Effect on Mechanical Properties | Reference |
|---|---|---|---|
| EAA / Nitrile-Butadiene Rubber (NBR) | Dynamic vulcanization, strong interfacial interaction. | Increased tear strength with higher EAA content. | tandfonline.com |
| Isotactic Polypropylene (iPP) / EAA | Functional additivity of component properties. | Tensile strength and elongation are proportional to the blend composition. | researchgate.net |
| Low-Density Polyethylene (LDPE) / EAA | Synergy and miscibility in the melt phase at specific ratios. | Physicomechanical properties lie between those of the pure polymers. | researchgate.net |
| EAA / Self-assembling additives | Formation of a secondary "network within a network". | Increased stress and strain to failure. | reading.ac.uk |
Functional Coatings and Adhesives Research
The inherent polarity from the acrylic acid groups makes EAA an excellent candidate for functional coatings and adhesives, providing strong adhesion to a wide range of materials. snpinc.com
Investigation of Adhesion Mechanisms to Diverse Substrates (e.g., Metals, Paper, Plastics, Glass)
The adhesion of EAA to various surfaces is a primary focus of research, driven by its widespread use in packaging and industrial applications. The adhesion mechanism is generally attributed to the interactions between the carboxylic acid groups in the EAA chain and the polar surfaces of the substrates. mdpi.com
Metals: EAA shows excellent adhesion to metallic substrates like aluminum and chrome-plated steel. sk-fp.comspecialchem.com For aluminum foil, EAA is used as a tie-layer or heat-seal coating. waxtechs.comoctima.it First-principles calculations on the interface between EAA and chromium oxide surfaces have confirmed that stable adsorption structures are formed through coordination bonds and hydrogen bonding. acs.org Experimental studies also point to strong ionic interactions between the carboxyl groups and metal atoms, leading to the formation of ionic bonds. acs.org
Paper: EAA provides outstanding adhesion to cellulosic substrates like paper. waxtechs.com It is used in extrusion coating for applications such as thin paper coating and in laminates. sk-fp.com The polarity of the acrylic acid component is key to forming strong bonds with the hydroxyl groups present on the surface of paper fibers. snpinc.com
Plastics: EAA adheres well to other polymers, including polyethylene. ncsu.edusk-fp.com This property is crucial for its use as a tie-layer in multi-layer plastic packaging, where it bonds dissimilar polymer layers together.
Glass: Aqueous dispersions of EAA have been found to adhere well to glass surfaces, expanding their application potential. entecpolymers.comsnpinc.com
The primary adhesion theories at play include adsorption, where forces cause EAA macromolecules to adsorb onto the substrate, and electrostatic attraction, which is particularly relevant for polymer-to-metal adhesion where charge transfer can occur at the interface. mdpi.com
Development of Advanced Barrier Properties and Sealability
Research has focused on blending EAA with high-barrier polymers like ethylene vinyl alcohol copolymer (EVOH) to create coatings with superior performance. google.comgoogle.com EVOH has excellent oxygen barrier properties but is sensitive to moisture, which compromises its performance. google.comgoogle.com Blending it with a hydrophobic EAA (typically with a lower acrylic acid content) improves the water resistance of the barrier layer, maintaining a low oxygen transmission rate over a wider range of humidity levels. google.comgoogle.com Thin barrier coatings of an EVOH/EAA blend (around 1 micron thick) can achieve an 80% or greater reduction in oxygen transmission rate compared to a film without the coating. google.comgoogle.com
Furthermore, the arrangement of crystalline structures within EAA-containing multilayer films has been shown to be critical. In alternating multilayers of polyethylene oxide (PEO) and EAA, oxygen permeability was reduced by two orders of magnitude when the PEO crystals formed a single, high-aspect-ratio lamella parallel to the nanolayer, as opposed to a more spherical crystal formation. mdpi.com EAA also contributes excellent heat sealability at low temperatures and high hot tack strength, which are critical for high-speed packaging lines. entecpolymers.comsk-fp.com
Research into Corrosion Resistance Enhancement
Ethylene-acrylic acid (EAA) copolymers are the subject of ongoing research for their potential to enhance the corrosion resistance of various materials, particularly metals. The inherent properties of EAA, such as excellent adhesion to polar substrates and barrier characteristics, make it a valuable component in anti-corrosion applications. globenewswire.commarketresearch.com
Research has shown that EAA copolymers can be applied as powder coatings on surfaces like pipes (B44673) and steel to act as a protective, anti-corrosion layer. made-in-china.comchemategroup.com The carboxylic acid groups in the EAA structure contribute to strong adhesion with metal surfaces and their oxides. tandfonline.com This strong bond is crucial for preventing the ingress of corrosive agents. Studies have demonstrated that the copolymerization of even small amounts of acrylic acid with ethylene leads to significantly higher adhesion values on metals like mild steel compared to plain polyethylene. tandfonline.com
Investigations into the mechanism of this adhesion have revealed that the carboxyl groups of the polymer react with the hydroxyl groups present on the metal surface. tandfonline.com This chemical interaction forms a durable bond that is resistant to environmental factors. However, research has also indicated that under certain aging conditions, failure can occur at the polymer/metal interface due to iron corrosion, highlighting the importance of a well-formed, continuous protective layer. tandfonline.com
Furthermore, EAA is utilized in paint formulations to improve adhesion on metal surfaces, thereby enhancing the durability and wear resistance of the coating. globenewswire.commarketresearch.com The development of high solids dispersions of EAA copolymers in water offers a method for creating anti-corrosion primers and pre-treatment sealers for metallic substrates such as steel and aluminum. allinova.nl These formulations provide excellent adhesion and protection. A comparative study on thermoplastic powder coatings for flame spray applications found that while an ethylene acrylic acid copolymer-based coating required further improvements in surface appearance and color stability after UV exposure, it offered significant corrosion resistance. ege.edu.tr
The following table summarizes key findings from research on EAA for corrosion resistance:
| Research Focus | Key Findings | Reference(s) |
| Adhesion Mechanism | Carboxyl groups of EAA react with hydroxyl groups on metal surfaces, forming a strong bond. | tandfonline.com |
| Powder Coatings | EAA powder can be sprayed on steel and other materials to provide an effective anti-corrosion layer. | made-in-china.comchemategroup.com |
| Paint Additives | Addition of EAA to paints enhances adhesion to metal surfaces, improving durability. | globenewswire.commarketresearch.com |
| Aqueous Dispersions | High solids EAA dispersions create effective anti-corrosion primers and sealers for metals. | allinova.nl |
| Failure Analysis | Under aged conditions, failure can occur at the polymer/metal interface due to underlying metal corrosion. | tandfonline.com |
Sustainable Materials and Circular Economy Research
Strategies for Recycling and Upcycling EAA-containing Waste Plastics
The recycling and upcycling of plastic waste are critical components of a circular economy, and research is actively exploring the role of ethylene-acrylic acid (EAA) copolymers in these processes. EAA is investigated primarily as a compatibilizer in mixed plastic waste streams, where immiscible polymers like polyethylene terephthalate (B1205515) (PET) and high-density polyethylene (HDPE) are present. nih.govnih.gov
One of the main strategies involves using EAA to improve the interfacial adhesion between different polymers in a blend. researchgate.net In reactive compatibilization, functional groups on the compatibilizer react with the polymers in the blend, creating stronger bonds. nih.gov For instance, research has explored using EAA in the reactive extrusion of multilayer film waste containing polyethylene, polyamide 6, and PET to produce new thermoplastic polymers with improved mechanical properties. researchgate.net
However, studies have shown that the effectiveness of EAA as a compatibilizer can vary. In one study on HDPE/PET blends, EAA did not significantly decrease the droplet size of the dispersed phase or enhance the mechanical properties, suggesting the interaction was primarily physical rather than reactive. nih.gov In contrast, another study demonstrated that just 3 wt% of a poly(ethylene-co-methacrylic acid) copolymer, which is chemically similar to EAA, was sufficient to make a 3:1 mass ratio of PET and polyethylene compatible, resulting in a nearly 500% improvement in tensile properties compared to the uncompatibilized blend. nih.gov
Upcycling strategies aim to transform plastic waste into higher-value products. ikhapp.orgplastics-technology.com This can involve depolymerization to recover monomers or converting the polymer into new materials. ikhapp.org Compatibilization is a key approach in upcycling mixed plastics, and EAA is considered for this role. researchgate.netikhapp.org For example, a new strategy for upcycling marine plastic waste involves developing a compatibilizer for low-density polyethylene (LDPE)/PET blends. mdpi.com While this specific study focused on an amine-functionalized PET compatibilizer, it highlights the general principle of using additives to enable the recycling of mixed plastic streams, a role for which EAA is often investigated. researchgate.netmdpi.com
The table below outlines different strategies for recycling and upcycling EAA-containing plastics:
| Strategy | Description | Key Research Finding | Reference(s) |
| Physical Recycling | Mechanical reprocessing of plastic waste without chemical reactions. EAA can act as a compatibilizer for mixed plastics. | EAA did not prove to be an effective compatibilizer for HDPE/PET blends in one study. | nih.govunitn.it |
| Chemical Recycling | Depolymerization of polymers into monomers or oligomers. | EAA can be used in reactive extrusion to compatibilize multilayer film waste. | researchgate.netunitn.it |
| Reactive Compatibilization | In-situ formation of copolymers at the interface of immiscible polymers to enhance adhesion. | 3 wt% of a similar copolymer significantly improved the compatibility and mechanical properties of a PET/PE blend. | nih.govnih.gov |
| Upcycling | Converting plastic waste into products of higher value. | Compatibilization is a crucial approach for upcycling mixed plastic waste, a potential application for EAA. | ikhapp.orgplastics-technology.com |
Research into Biodegradable Blends (e.g., with Starch)
Research into biodegradable materials has explored the blending of ethylene-acrylic acid (EAA) copolymers with natural polymers like starch to create more environmentally friendly plastics. made-in-china.comfengbaiplas.com Starch is an attractive component due to its biodegradability, renewability, and low cost. asabe.org However, materials made purely from starch often have limitations such as poor water resistance and low strength. researchgate.net
Blending starch with synthetic polymers like EAA is a strategy to improve these properties. The addition of EAA to starch-based formulations can enhance the material's processability and mechanical characteristics. Research has shown that using a compatibilizer like EAA can increase the tensile modulus of starch-polyethylene composites. asabe.org
Studies have investigated the creation of biodegradable films from blends of starch and EAA. acs.org These blends aim to combine the biodegradability of starch with the desirable properties of EAA, such as toughness and water resistance. snpinc.com The interaction between the starch and the EAA is crucial for the final properties of the blend. It has been noted that adding a small amount of EAA can improve the properties of starch blends with other biodegradable polymers. researchgate.net
However, the introduction of a non-biodegradable component like polyethylene (in the form of EAA) into a starch blend can also present challenges. For instance, one study noted that while blending starch with EAA was part of a process to create blends with other polymers, the subsequent addition of low-density polyethylene (LDPE) led to a reduction in both tensile strength and elongation at break. sabanciuniv.edu This highlights the complexity of formulating these multi-component blends to achieve the desired balance of performance and biodegradability.
The following table summarizes research findings on biodegradable blends of EAA and starch:
| Research Area | Key Findings | Reference(s) |
| Material Properties | Blending with EAA can improve the mechanical properties of starch-based plastics. | asabe.orgresearchgate.net |
| Film Formation | Biodegradable films can be produced from starch and EAA copolymer blends. | acs.org |
| Compatibilization | EAA can act as a compatibilizer, improving the interaction between starch and other polymers. | asabe.org |
| Formulation Challenges | The addition of other polymers, like LDPE, to starch/EAA blends can negatively impact mechanical properties. | sabanciuniv.edu |
Specialized Application Research Areas
Research in Drug Delivery System Design and Controlled Release Mechanisms
Ethylene-acrylic acid (EAA) and related acrylic acid-based copolymers are being investigated for their potential use in the design of drug delivery systems, particularly for controlling the release of therapeutic agents. The properties of these polymers, such as their pH sensitivity and ability to form hydrogels, make them suitable candidates for creating matrices that can release drugs in a targeted and sustained manner. taylorandfrancis.com
Research has focused on developing copolymers of acrylic acid that exhibit responsiveness to environmental triggers like pH and temperature. taylorandfrancis.com For example, a copolymer of N-isopropylacrylamide (NIPAAm) and acrylic acid was developed as a matrix for a drug delivery system that is both pH and temperature-sensitive. taylorandfrancis.com This system remained intact at acidic pH and gradually dissolved at intestinal pH, providing sustained drug release. taylorandfrancis.com The rate of drug release was found to be directly correlated with the amount of acrylic acid in the copolymer. taylorandfrancis.com
The principle of controlled release often relies on mechanisms like diffusion through a polymer matrix or erosion of the matrix itself. nih.gov Acrylic acid polymers are widely used in film coatings for pharmaceutical dosage forms to control drug release. taylorandfrancis.com While EAA itself is explored, other acrylic-based polymers are also prominent in this research. For instance, novel mucoadhesive drug delivery systems have been developed using poly(acrylic acid) hydrogels modified by grafting poly(ethylene glycol) (PEG) chains. nih.gov This modification enhances adhesion to mucus membranes, which is beneficial for certain drug delivery applications. nih.gov
In the context of EAA, research has included its use in creating materials for controlled release applications through techniques like two-mode olefin metathesis polymerization. researchgate.net Furthermore, modifications of EAA have been explored to create biocompatible coatings for medical devices that can release therapeutic agents like nitric oxide (NO). google.com
The table below summarizes research areas in drug delivery using acrylic acid-based copolymers:
| Research Area | Polymer System | Release Mechanism/Key Feature | Reference(s) |
| pH and Temperature Sensitivity | NIPAAm-acrylic acid copolymer | pH-dependent dissolution and sustained release. | taylorandfrancis.com |
| Mucoadhesion | Poly(acrylic acid)-g-poly(ethylene glycol) | Enhanced adhesion to mucus membranes via interpenetration. | nih.gov |
| Controlled Polymerization | Linear ethylene-co-acrylic acid (EAA) | Synthesis of high-strength materials for potential controlled release. | researchgate.net |
| Biocompatible Coatings | Modified EAA | Chemical modification to bond and release therapeutic agents like nitric oxide. | google.com |
| General Mechanisms | Various polymers including ethylcellulose with additives | Drug release controlled by diffusion through intact polymeric membranes. | nih.govnih.gov |
Investigations into Polymer-Modified Asphalt (B605645) for Infrastructure Applications
Ethylene-acrylic acid (EAA) copolymers are being extensively investigated as modifiers for asphalt binders to improve the performance and durability of pavements in infrastructure applications. Research has shown that EAA can enhance various properties of asphalt, making it more resistant to common failure modes. researchgate.netresearchgate.net
One of the primary benefits of adding EAA to asphalt is the improvement of its high-temperature performance. Studies have demonstrated that the addition of EAA increases the softening point and viscosity of the modified asphalt, while decreasing its penetration value. researchgate.netresearchgate.net For example, the softening point was observed to increase from 46°C to 60.5°C with a 10% EAA content. researchgate.net This indicates better resistance to flow and rutting at high temperatures. researchgate.net
The table below presents a summary of research findings on EAA-modified asphalt:
| Property Investigated | Effect of EAA Modification | Key Research Finding | Reference(s) |
| High-Temperature Performance | Increased softening point and viscosity, decreased penetration. | Softening point increased from 46°C to 60.5°C with 10% EAA. | researchgate.netresearchgate.net |
| Adhesion | Enhanced binding force with alkaline aggregates. | Acrylic acid chains in EAA promote strong adhesion. | researchgate.netresearchgate.net |
| Rheological Properties | Improved mechanical and rheological characteristics with EAA-ionomers. | EAA-Ca modified asphalt showed the best overall performance. | scientific.net |
| Storage Stability | Improved high-temperature storage stability with certain ionomers. | EAA-Zn modified asphalt provided the most stable high-temperature storage. | scientific.net |
Research for Advanced Solar Film Encapsulants
Ethylene-acrylic acid (EAA) copolymers are at the forefront of research for next-generation solar film encapsulants, offering a promising alternative to traditional materials like poly(ethylene-co-vinyl acetate) (EVA). fraunhofer.de The primary driver for this shift is the elimination of acetic acid degradation, a known issue with EVA that can negatively impact the long-term performance of photovoltaic (PV) modules. fraunhofer.de Research is focused on leveraging the inherent properties of EAA and other polyolefin-based encapsulants to enhance the durability and efficiency of solar cells.
A key area of investigation is the wide variety of "polyolefin" encapsulants, a term the PV industry uses for non-EVA encapsulants based on polyethylene or its copolymers, which can include functional groups like acrylic acids. fraunhofer.de A study cataloging over 40 different encapsulant films identified five base polymers, including ethylene-acrylic acid. fraunhofer.de The melting temperatures of these encapsulants ranged significantly, from 54 to 121°C, indicating a broad spectrum of material properties and processing requirements. fraunhofer.de Many of these advanced encapsulants, similar to EVA, require a crosslinking process to achieve optimal performance. fraunhofer.de
Researchers are also exploring the development of composite films to further enhance the properties of EAA-based encapsulants. One study focused on reinforcing Surlyn, an ionomer of ethylene-acrylic acid copolymer, with micro-/nanofibrillated celluloses (MFC). royalsocietypublishing.org The goal was to improve the encapsulant's properties for use in organic photovoltaic (OPV) cells. royalsocietypublishing.org Interestingly, the addition of esterified MFC acted as a plasticizer, increasing the flexibility of the EAA copolymer chains. royalsocietypublishing.org This highlights a research pathway for tuning the mechanical properties of the encapsulant film.
Another critical performance metric for encapsulants is their barrier properties, particularly the water vapor transmission rate (WVTR). To improve these properties, research has been conducted on blending poly(ethylene-co-acrylic acid) ionomers with ethylene-vinyl alcohol (EVOH). royalsocietypublishing.org This approach has yielded blend films with WVTR values in the range of 0.0023–0.0152 g m⁻² d⁻¹. royalsocietypublishing.org Such low transmission rates are crucial for protecting sensitive organic and perovskite solar cells from moisture-induced degradation. mdpi.com
The following table summarizes key properties of different encapsulant materials based on research findings:
| Encapsulant Type | Base Polymer(s) | Melting Temperature Range (°C) | Key Research Focus |
| Polyolefin Encapsulants | Ethylene-olefin, Ethylene ethyl acrylate (B77674), Ethylene butyl acrylate, Ethylene acrylic acid, Ethylene acrylic acid butyl acrylate copolymer | 54 - 121 | Replacement of EVA to prevent acetic acid degradation. fraunhofer.de |
| Reinforced Surlyn Films | Ethylene-acrylic acid copolymer (Surlyn), Micro-/nanofibrillated celluloses (MFC) | Not specified | Enhancing mechanical properties for organic photovoltaic cells. royalsocietypublishing.org |
| Blended Films | Poly(ethylene-co-acrylic acid) ionomer, Ethylene-vinyl alcohol (EVOH) | Not specified | Improving water vapor barrier properties. royalsocietypublishing.org |
This table is generated based on the data provided in the text and its cited sources.
Development for Electronic Components and Automotive Interior Coatings
The versatility of ethylene-acrylic acid (EAA) copolymers extends to their increasing use in electronic components and automotive interior coatings, driven by the demand for advanced materials with enhanced performance characteristics. datahorizzonresearch.com In these sectors, the unique properties of EAA copolymers, such as their thermal stability, chemical resistance, and dielectric properties, are highly valued. datahorizzonresearch.com
In the electronics industry, EAA copolymers are utilized in a variety of components. datahorizzonresearch.com The growing electric vehicle (EV) market, in particular, presents a significant opportunity for EAA copolymers. They are being investigated for applications in battery packaging and cable insulation, where lightweight, strong, and chemical-resistant materials are essential for safety and performance. custommarketinsights.com Their excellent adhesion and flexibility make them suitable for protective coatings that can withstand the mechanical and thermal stresses experienced during EV operation. custommarketinsights.com
The development of high-performance EAA resins is a key area of research. For instance, EAA copolymers with a 20 wt% comonomer level exhibit enhanced adhesion, flexibility, and chemical resistance due to the higher acrylic acid content. custommarketinsights.com These properties make them particularly suitable for demanding applications such as high-performance barrier coatings and adhesives that can withstand aggressive environments. custommarketinsights.com
The following table highlights the key properties and applications of EAA copolymers in the electronics and automotive sectors:
| Sector | Application | Key Properties Utilized | Research and Development Focus |
| Electronics | Battery packaging, Cable insulation, Adhesives for moisture-resistant packaging | Thermal stability, Chemical resistance, Dielectric properties, Adhesion, Flexibility | Development of materials for the growing electric vehicle market, reducing failure rates in electronic devices. datahorizzonresearch.comcustommarketinsights.comtechnavio.org |
| Automotive | Interior coatings, Adhesives | Scratch resistance, Color matching, UV stability, Adhesion to polar substrates | Creating durable, eco-conscious alternatives to traditional materials like PVC for interior components. technavio.orgcustommarketinsights.com |
This table is generated based on the data provided in the text and its cited sources.
Future Research Directions and Unexplored Avenues for Ethylene Acrylic Acid Copolymers
Development of Novel Catalyst Systems for Precision Polymerization
The synthesis of EAA copolymers is heavily reliant on catalyst technology. globenewswire.commarketresearch.com Future research is focused on developing novel catalyst systems to achieve more precise control over the polymer architecture.
Innovations in catalyst technology and reactor design are leading to more efficient and environmentally friendly production processes. globenewswire.commarketresearch.com Late transition metals, such as nickel and palladium, are at the forefront of academic and industrial research for the copolymerization of ethylene (B1197577) with polar monomers like acrylic acid. researchgate.net The development of high-temperature copolymerization catalysts is a significant area of focus, aiming to create polar polyethylenes that closely resemble commercial products. researchgate.net
Key research efforts include:
Ligand Design: Strategies such as ligand-metal secondary interactions, ligand-monomer interactions, and the use of ancillary polar additives are being explored to fine-tune catalyst performance. researchgate.net
Multi-nuclear Catalysts: Binuclear and tetranuclear nickel complexes are showing promise for the efficient direct copolymerization of ethylene with acrylic acid and other protic monomers. researchgate.netnih.gov These systems can exhibit synergistic effects, leading to higher catalytic activity. nih.gov
Single-Component Catalysts: The development of single-component dinickel catalysts represents a significant advancement for ethylene/acrylate (B77674) copolymerization, demonstrating high activity and producing high molecular weight copolymers. acs.org
The goal is to overcome current limitations such as low copolymerization activity, low insertion rates of the polar monomer, and low molecular weight in some existing catalytic systems. researchgate.net
Exploration of Advanced Functionalization and Hybrid Material Architectures
The inherent properties of EAA copolymers make them excellent candidates for advanced functionalization and the creation of hybrid materials with tailored functionalities.
Researchers are actively investigating methods to introduce new chemical groups onto the EAA backbone to impart specific properties. One approach involves the surface modification of EAA films. For instance, the introduction of amide groups through covalently bonded amino acid intermediates has been demonstrated. researchgate.net Another method involves the covalent bonding of amino-functionalized silica (B1680970) nanoparticles to the EAA surface, which significantly alters the material's wettability. rsc.org This creates a hybrid surface with a uniform layer of nanoparticles bearing polar groups. rsc.org
Furthermore, the creation of hybrid materials by blending EAA with other polymers or incorporating functional fillers is a promising area. For example, EAA can be used to reinforce ethylene-propylene-diene rubber (EPDM) through crystallization and hydrogen bonding. researchgate.net The development of ultra-high flexibility amidoximated EAA copolymer films for applications like uranium adsorption from seawater showcases the potential of functionalized EAA in environmental remediation. researchgate.net
Multiscale Modeling Integration for Predictive Material Design
To accelerate the discovery and optimization of new EAA-based materials, researchers are turning to multiscale modeling. This computational approach allows for the prediction of material properties from the molecular level up to the macroscopic scale, reducing the need for extensive and costly experimental trials. dierk-raabe.com
Multiscale modeling can bridge the gap between different time and length scales inherent in polymer science. dierk-raabe.com Techniques like density functional theory (DFT) can provide insights into the electronic structure and bonding, while molecular dynamics (MD) and kinetic Monte Carlo (kMC) simulations can predict the dynamic behavior and morphology of polymer chains. dierk-raabe.comacs.org
For EAA copolymers, multiscale modeling can be used to:
Predict the viscoelastic properties of polymer melts. nih.gov
Understand ionic aggregation in EAA ionomers. acs.org
Simulate the copolymerization process in industrial reactors to optimize reaction conditions and predict final polymer properties. researchgate.net
By integrating these computational tools, researchers can design EAA copolymers with specific microstructures and, consequently, desired macroscopic properties for targeted applications. acs.org
Research into Smart and Responsive EAA-based Materials
A particularly exciting frontier in EAA research is the development of "smart" or "responsive" materials that can change their properties in response to external stimuli such as temperature, pH, or humidity. pmarketresearch.com
Researchers are exploring the incorporation of stimuli-responsive elements into EAA formulations. pmarketresearch.com For example, EAA copolymers can be made pH-responsive, which is a valuable property for applications like drug delivery. nih.gov Temperature-responsive EAA-based materials are also being developed, often by copolymerizing with monomers like N-isopropylacrylamide (NIPAAm). nih.gov
Recent studies have demonstrated the creation of humidity-responsive EAA films with programmable actuation behaviors. acs.org By combining the shape memory properties of EAA with surface treatments, researchers can create materials that morph from one 3D shape to another in response to moisture. acs.org Such materials have potential applications in soft robotics, sensors, and smart switches. acs.orgmdpi.com
Comprehensive Life Cycle Assessment and Sustainable Material Design Paradigms
As sustainability becomes a critical factor in material selection, comprehensive life cycle assessment (LCA) is essential for evaluating the environmental impact of EAA copolymers from cradle to grave. factmr.comlu.se
LCA studies are being conducted to compare the environmental footprint of bio-based EAA copolymers with their conventional petroleum-based counterparts. mdpi.comsupergen-bioenergy.net Research indicates that using bio-based ethylene can significantly reduce lifecycle emissions. pmarketresearch.com The development of bio-based acrylic acid from renewable feedstocks is another key area of research aimed at improving the sustainability of EAA. technavio.orgcustommarketinsights.com
Future research will focus on:
Optimizing production processes to reduce energy consumption and waste generation.
Developing EAA grades that are more easily recyclable.
Integrating circular economy principles into the entire lifecycle of EAA products. technavio.org
These efforts are driven by increasing consumer demand for eco-friendly materials and stricter environmental regulations. globenewswire.comfactmr.com
Integration of Advanced Manufacturing Techniques (e.g., Additive Manufacturing) for EAA-based Materials
The unique properties of EAA copolymers are making them attractive for use in advanced manufacturing processes like additive manufacturing, also known as 3D printing. technavio.org This technology allows for the creation of complex, customized objects layer by layer.
Research is underway to develop EAA-based formulations suitable for various 3D printing techniques, such as fused filament fabrication (FFF) and digital light processing (DLP). google.comresearchgate.net For instance, thermoplastic compositions containing amorphous polyamides and EAA copolymers are being investigated for FFF. google.com In the realm of DLP, researchers are fabricating flexible supercapacitors using polymer electrolytes based on crosslinked poly(acrylic acid-co-vinylimidazole). researchgate.net
The integration of EAA into 3D printing opens up new possibilities for producing:
Flexible and functional prototypes.
Customized medical devices.
Soft robotic components. mdpi.com
Smart structures with embedded sensors. nih.gov
Future work will likely focus on optimizing the printability of EAA-based materials and expanding their application in this rapidly growing field. technavio.org
Q & A
Q. How can researchers avoid common pitfalls in extended essays on ethene-prop-2-enoic acid systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
